5,7-Difluoroindolin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,7-difluoro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPZWXNWJLWGQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)F)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381214 | |
| Record name | 5,7-difluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-59-6 | |
| Record name | 5,7-Difluoro-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-difluorooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-difluoro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5,7-Difluoroindolin-2-one: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 5,7-Difluoroindolin-2-one, a key intermediate in the development of targeted cancer therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document outlines the compound's chemical properties, plausible synthetic routes, and its role as a precursor to potent kinase inhibitors.
Core Compound Properties
This compound is a fluorinated heterocyclic compound belonging to the oxindole class. The introduction of two fluorine atoms at the 5 and 7 positions of the indolinone core significantly enhances the metabolic stability and binding affinity of derivative compounds, making it a valuable building block in medicinal chemistry.[1]
| Property | Value | Source |
| CAS Number | 247564-59-6 | [1] |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Storage | 2-8°C, protected from light, stored under inert gas | [1] |
Synthetic Pathways
A documented synthesis for the related compound, 5-fluoroindolin-2-one, utilizes 2,4-difluoronitrobenzene as a starting material. This process involves an initial reaction with dimethyl malonate, followed by a reduction and cyclization step to form the oxindole ring.[2] A similar strategy could likely be adapted for the synthesis of the 5,7-difluoro analogue.
Role in Kinase Inhibition and Signaling Pathways
This compound serves as a crucial intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors. These inhibitors are designed to block the signaling pathways that drive tumor growth, proliferation, and angiogenesis. The primary targets of many of these derivative compounds are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).
VEGFR and PDGFR Signaling in Angiogenesis
VEGF and PDGF are key signaling proteins that regulate the formation of new blood vessels, a process known as angiogenesis, which is critical for tumor growth and metastasis.[3][4] Endothelial cells and pericytes, the two major cell types in blood vessel walls, interact through VEGF and PDGF signaling.[3]
The binding of VEGF to its receptor, VEGFR, on endothelial cells, and PDGF to its receptor, PDGFR, on pericytes, triggers a cascade of downstream signaling events. These pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately lead to cell proliferation, migration, and survival, driving the formation of new tumor vasculature.[5][6]
Below are diagrams illustrating the simplified signaling pathways of VEGFR and a general experimental workflow for the synthesis of kinase inhibitors using this compound as a precursor.
By serving as a scaffold for these inhibitors, this compound plays a pivotal role in the development of novel anti-cancer agents that can simultaneously block multiple signaling pathways, potentially overcoming mechanisms of tumor escape and resistance.
References
- 1. This compound [myskinrecipes.com]
- 2. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
- 3. Cellular source and amount of VEGF and PDGF in tumors determine response to angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vascular endothelial growth factor signaling in health and disease: from molecular mechanisms to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5,7-Difluoroindolin-2-one: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for 5,7-Difluoroindolin-2-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indolin-2-one scaffold is a core component of numerous tyrosine kinase inhibitors, and the introduction of fluorine atoms can enhance metabolic stability and binding affinity.[1] This document provides detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological signaling pathways.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a two-step process commencing with the commercially available precursor, 2,4-difluoroaniline. The proposed synthetic route involves an initial acylation followed by an intramolecular Friedel-Crafts cyclization.
Workflow of the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(2,4-difluorophenyl)-2-chloroacetamide
This procedure outlines the acylation of 2,4-difluoroaniline with chloroacetyl chloride to yield the intermediate, N-(2,4-difluorophenyl)-2-chloroacetamide. The reaction is carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or toluene.
-
Add a base, such as triethylamine (1.1 eq) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude N-(2,4-difluorophenyl)-2-chloroacetamide by recrystallization or column chromatography.
Step 2: Synthesis of this compound via Intramolecular Friedel-Crafts Cyclization
This step involves the intramolecular cyclization of N-(2,4-difluorophenyl)-2-chloroacetamide in the presence of a Lewis acid catalyst to form the desired this compound.
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.2-2.0 eq).
-
Add a dry, high-boiling point solvent, such as nitrobenzene or 1,2-dichloroethane.
-
Slowly add N-(2,4-difluorophenyl)-2-chloroacetamide (1.0 eq) to the stirred suspension of the Lewis acid.
-
Heat the reaction mixture to a temperature between 60-120 °C. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice and dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of this compound based on similar reported procedures for analogous compounds. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Reaction Parameters for the Synthesis of N-(2,4-difluorophenyl)-2-chloroacetamide
| Parameter | Value |
| Reactants | 2,4-Difluoroaniline, Chloroacetyl Chloride |
| Base | Triethylamine or DBU |
| Solvent | Tetrahydrofuran (THF) or Toluene |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Typical Yield | 85 - 95% |
Table 2: Reaction Parameters for the Intramolecular Friedel-Crafts Cyclization
| Parameter | Value |
| Reactant | N-(2,4-difluorophenyl)-2-chloroacetamide |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Nitrobenzene or 1,2-Dichloroethane |
| Reaction Temperature | 60 - 120 °C |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 60 - 80% |
Biological Context: Targeting Tyrosine Kinase Signaling Pathways
The indolin-2-one scaffold is a well-established pharmacophore in the design of inhibitors targeting receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation, survival, and angiogenesis.[1][2][3] Key RTKs inhibited by indolin-2-one derivatives include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[5][6][7][8] Upregulation of this pathway is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.[8]
VEGFR Signaling Cascade:
Caption: Simplified VEGFR signaling pathway.[5][6][7][9]
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway is involved in cell growth, proliferation, and migration.[10][11][12] Aberrant activation of this pathway is implicated in various cancers and fibrotic diseases.[10][12]
PDGFR Signaling Cascade:
Caption: Simplified PDGFR signaling pathway.[10][11][13][14]
This compound, as a derivative of the indolin-2-one scaffold, holds potential as an inhibitor of these critical signaling pathways, making its synthesis a valuable endeavor for the development of novel therapeutic agents. The fluorination pattern at the 5 and 7 positions may confer unique selectivity and potency profiles against various tyrosine kinases. Further research into the biological activity of this specific compound is warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cusabio.com [cusabio.com]
- 8. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Signaling by PDGFR in disease [reactome.org]
- 14. atsjournals.org [atsjournals.org]
Spectroscopic Characterization of 5,7-Difluoroindolin-2-one: A Technical Guide
This technical guide provides a detailed overview of the expected spectroscopic data for 5,7-Difluoroindolin-2-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document focuses on predicted spectroscopic characteristics based on data from closely related analogs and established principles of spectroscopic interpretation. It also outlines comprehensive experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is based on the known data for 5-fluoroindolin-2-one, with adjustments for the electronic effects of the additional fluorine atom at the 7-position. The fluorine at C-7 is expected to introduce further deshielding and complex splitting patterns to the adjacent aromatic proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 6.8 - 7.0 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| H-6 | 6.6 - 6.8 | dd | J(H-F) ≈ 9-11, J(H-H) ≈ 8-9 |
| CH₂ (C-3) | ~3.6 | s | - |
| NH (N-1) | 8.0 - 9.0 | br s | - |
Note: Predictions are for a standard deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts and coupling constants are approximate and can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are influenced by the strong electron-withdrawing effects of the two fluorine atoms, leading to significant downfield shifts for the directly attached carbons (C-5 and C-7) and observable carbon-fluorine couplings.
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| C-2 (C=O) | 175 - 180 | t, ³J(C,F) ≈ 2-4 Hz |
| C-3 (CH₂) | 35 - 40 | t, ⁴J(C,F) ≈ 1-3 Hz |
| C-3a | 125 - 130 | m |
| C-4 | 110 - 115 | dd, ²J(C,F) ≈ 20-25 Hz, ⁴J(C,F) ≈ 3-5 Hz |
| C-5 | 155 - 160 | d, ¹J(C,F) ≈ 240-250 Hz |
| C-6 | 100 - 105 | dd, ²J(C,F) ≈ 20-25 Hz, ²J(C,F) ≈ 20-25 Hz |
| C-7 | 150 - 155 | d, ¹J(C,F) ≈ 240-250 Hz |
| C-7a | 130 - 135 | m |
Note: The multiplicities (d: doublet, t: triplet, dd: doublet of doublets, m: multiplet) arise from coupling with the fluorine atoms. ¹J(C,F) represents a one-bond coupling, ²J(C,F) a two-bond coupling, and so on. These values are estimates and can be complex to resolve without experimental data.
Table 3: Predicted Infrared (IR) Absorption Data
The predicted IR spectrum will exhibit characteristic absorption bands corresponding to the principal functional groups within the molecule.
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H | Stretching | 3200 - 3400 | Medium, Broad |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | Medium |
| C=O (Amide I) | Stretching | 1680 - 1720 | Strong |
| Aromatic C=C | Stretching | 1580 - 1620 and 1450 - 1500 | Medium to Strong |
| N-H | Bending (Amide II) | 1500 - 1550 | Medium |
| C-F | Stretching | 1100 - 1250 | Strong |
| Aromatic C-H | Out-of-plane Bending | 800 - 900 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
The predicted mass spectrum, assuming electrospray ionization (ESI), will show the molecular ion peak and characteristic fragmentation patterns.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 170.04 | Protonated molecular ion |
| [M-CO]⁺ | 142.05 | Loss of carbon monoxide |
| [M-CO-HCN]⁺ | 115.04 | Subsequent loss of hydrogen cyanide |
Note: m/z values are calculated for the most abundant isotopes. Fragmentation patterns can vary depending on the ionization technique and energy.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Filter the solution if any particulate matter is present.
-
Transfer the clear solution into a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically applied.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR) Method:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply firm and even pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.
Mass Spectrometry (MS)
Electrospray Ionization (ESI) Method:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should be compatible with the mobile phase if using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into an LC system coupled to the mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the molecular ion.
-
Acquire the mass spectrum in the desired mass range and polarity (positive or negative ion mode). For this compound, positive ion mode is likely to be more informative.
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the interplay between different spectroscopic techniques.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
Caption: Relationship between spectroscopic techniques and structural information.
Technical Guide: Physicochemical Properties of 5,7-Difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoroindolin-2-one is a fluorinated heterocyclic organic compound built upon the indolin-2-one (oxindole) core structure. It serves as a crucial intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical agents. The strategic placement of two fluorine atoms on the benzene ring significantly influences the molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a valuable building block for drug discovery, especially in oncology.[1] This guide provides a comprehensive overview of the key physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its role in synthetic workflows.
Physicochemical Properties
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,7-difluoro-1,3-dihydro-2H-indol-2-one | --- |
| Synonyms | 5,7-Difluoro-2-oxoindole | --- |
| CAS Number | 247564-59-6 | [1] |
| Molecular Formula | C₈H₅F₂NO | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Canonical SMILES | O=C1NC2=C(C=C(F)C=C2F)C1 | --- |
| Melting Point | 204.9 °C | Predicted |
| Boiling Point | 334.7 °C | Predicted |
| Water Solubility | 1.18 g/L | Predicted |
| logP (Octanol-Water) | 1.35 | Predicted |
| pKa (Acidic) | 9.96 | Predicted |
| pKa (Basic) | -2.91 | Predicted |
Note: Predicted values were generated using Chemicalize (ChemAxon) and are intended for estimation purposes. Experimental verification is recommended.
Experimental Protocols for Property Determination
The following sections detail standard laboratory protocols for the experimental determination of the key physicochemical properties listed above. These are generalized methods and may require optimization for this compound.
Melting Point Determination
The melting point is a fundamental thermal property indicating the purity of a crystalline solid.
Methodology: Capillary Method
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate range, followed by a slower ramp rate (1-2 °C per minute) near the expected melting point for an accurate measurement.
-
Observation: The temperatures at which the substance first begins to melt (onset) and completely liquefies (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.
Aqueous Solubility Determination
Solubility, particularly in aqueous media, is a critical parameter for assessing the bioavailability of potential drug candidates.
Methodology: Shake-Flask Method
-
Preparation: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system, e.g., pH 7.4 phosphate-buffered saline) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the supernatant is carefully removed and filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The result is typically expressed in mg/L or g/L.
logP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: HPLC-based Method
-
System Setup: A reversed-phase HPLC system with a C18 column is used. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.
-
Calibration: A series of reference compounds with known logP values are injected into the HPLC system, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the known logP values against the logarithm of the capacity factor (log k), where k = (t_R - t_0) / t_0, and t_0 is the column dead time.
-
Sample Analysis: this compound is injected under the identical chromatographic conditions, and its retention time is measured.
-
Calculation: The log k for this compound is calculated and its logP value is determined by interpolation from the calibration curve.
pKa (Acid Dissociation Constant) Determination
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The indolin-2-one scaffold contains an acidic N-H proton.
Methodology: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration. The ionic strength of the solution is kept constant using an inert salt like KCl.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant, once the reading has stabilized.
-
Data Analysis: A titration curve is constructed by plotting the measured pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acidic protons have been neutralized.
Visualization of Synthetic Workflow
This compound is a key building block for the synthesis of multi-target tyrosine kinase inhibitors, a class of drugs pivotal in cancer therapy. The following diagram illustrates a generalized workflow where this intermediate is utilized to synthesize a final active pharmaceutical ingredient (API).
Caption: Synthetic workflow for a kinase inhibitor using the key intermediate.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data remains scarce, the provided predicted values offer a solid basis for researchers in drug discovery and development. The fluorination at the 5 and 7 positions is a strategic modification that enhances key molecular properties, underscoring its importance as an intermediate in synthesizing targeted therapeutics like kinase inhibitors. The standardized protocols outlined herein serve as a practical reference for the experimental validation of these crucial parameters.
References
The Rising Prominence of Fluorinated Indolinone Scaffolds in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals on the Biological Activity, Mechanisms of Action, and Experimental Evaluation of Fluorinated Indolinones.
The indolinone core, a privileged bicyclic heterocyclic scaffold, has long been a focal point in medicinal chemistry. Its inherent structural features allow for versatile substitutions, making it an ideal framework for designing targeted therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has unlocked a new dimension of pharmacological potential, significantly enhancing the biological activity and pharmacokinetic profiles of these molecules. This guide provides an in-depth analysis of the diverse biological activities of fluorinated indolinone derivatives, detailed experimental protocols for their evaluation, and a visual representation of their mechanisms of action.
The Strategic Role of Fluorine in Indolinone-Based Drug Design
The introduction of fluorine into the indolinone scaffold is a deliberate strategy to modulate a molecule's physicochemical properties.[1][2][3] Fluorine's high electronegativity and small atomic size can profoundly influence lipophilicity, metabolic stability, membrane permeability, and binding affinity to target proteins.[1][4][5] By blocking metabolic "soft spots," fluorine substitution can slow down oxidative degradation by cytochrome P450 enzymes, thereby improving the drug's half-life and bioavailability.[1][6] Furthermore, the carbon-fluorine bond can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within the active site of a biological target, leading to enhanced potency and selectivity.[2]
Anticancer Activity: A Primary Therapeutic Arena
Fluorinated indolinones have demonstrated remarkable success as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth, angiogenesis, and metastasis.[7][8]
Multi-Kinase Inhibition: Sunitinib and Nintedanib
Two of the most prominent examples of FDA-approved fluorinated indolinone drugs are Sunitinib and Nintedanib. These molecules function as multi-targeted tyrosine kinase inhibitors (TKIs).
-
Sunitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), stem cell factor receptor (KIT), and FMS-like tyrosine kinase-3 (FLT3).[1][2][4] By blocking these receptors, Sunitinib disrupts the signaling pathways responsible for tumor angiogenesis and cell proliferation.[1][2][9]
-
Nintedanib targets VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), and PDGFRs, as well as non-receptor tyrosine kinases like Src.[10][11][12][13] This broad-spectrum inhibition allows it to effectively stifle the complex signaling networks that drive angiogenesis and fibrosis.[11][12]
The inhibitory activities of these and other experimental fluorinated indolinones are summarized in the tables below.
Quantitative Anticancer Activity Data
Table 1: Inhibitory Concentration (IC₅₀) of Fluorinated Indolinones against Kinase Targets
| Compound/Drug | Target Kinase | IC₅₀ (nM) | Reference |
| Sunitinib | VEGFR-2 | - | [4] |
| PDGFR-β | - | [4] | |
| Nintedanib | VEGFR-1 | 34 | [14] |
| VEGFR-2 | 13 | [14] | |
| VEGFR-3 | 13 | [14] | |
| FGFR-1 | 69 | [14] | |
| FGFR-2 | 37 | [14] | |
| FGFR-3 | 108 | [14] | |
| PDGFR-α | 59 | [14] | |
| PDGFR-β | 65 | [14] | |
| FIIN-1 | FGFR-1 | 9.2 | [15] |
| FGFR-2 | 6.2 | [15] | |
| FGFR-3 | 11.9 | [15] | |
| FGFR-4 | 189 | [15] |
Table 2: Cytotoxic Activity (IC₅₀) of Fluorinated Indolinones against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 16c | HuH7 (Hepatocellular Carcinoma) | 1.1 | [10] |
| HepG2 (Hepatocellular Carcinoma) | 0.4 | [10] | |
| Compound 16l | HuH7 (Hepatocellular Carcinoma) | 0.09 | [16] |
| Hep3B (Hepatocellular Carcinoma) | 0.36 | [16] | |
| Spirooxindole 3b | MCF7 (Breast Carcinoma) | 4.1 | [8] |
| HepG2 (Liver Carcinoma) | 3.5 | [8] | |
| Spirooxindole 6d | MCF7 (Breast Carcinoma) | 4.3 | [8] |
| Spirooxindole 6j | SJSA-1 (Osteosarcoma) | 0.82 | [17] |
| Spirooxindole 5e | A549 (Lung Cancer) | 3.48 | [18] |
| Spirooxindole 5f | A549 (Lung Cancer) | 1.2 | [18] |
Key Signaling Pathways in Cancer
Fluorinated indolinones typically exert their anticancer effects by inhibiting receptor tyrosine kinase (RTK) signaling. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis. Sunitinib and Nintedanib effectively block these initial phosphorylation events.
Antimicrobial and Antiviral Activities
Beyond cancer, the fluorinated indolinone scaffold has been explored for its potential in combating infectious diseases.
Antibacterial Activity
Certain fluorinated indole-2,3-dione derivatives have been screened for activity against both Gram-positive (e.g., Staphylococcus albus) and Gram-negative (e.g., Escherichia coli) bacteria.[11] The mechanism for antibacterial quinolones often involves the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication.[14][19]
Table 3: Minimum Inhibitory Concentration (MIC) of Fluorinated Indolinones against Bacterial Strains
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Taraxerone | Multiple Species | 64 | [20] |
| Isatin-Ciprofloxacin Hybrid | Mycobacterium tuberculosis H37Rv | 0.78 | [6] |
| Spirooxindole Derivatives | Pseudomonas aeruginosa | 4.88 - 312 | [21] |
| Escherichia coli | 4.88 - 312 | [21] | |
| Staphylococcus aureus | 4.88 - 312 | [21] |
Antiviral Activity
Fluorinated indoles and isatins have shown promise as antiviral agents. Derivatives have been identified with potent activity against Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), Influenza A (H1N1), and Respiratory Syncytial Virus (RSV).[6][19][22][23][24][25][26] The mechanism often involves the inhibition of key viral enzymes, such as reverse transcriptase in HIV.[6]
Table 4: Antiviral Activity (EC₅₀/IC₅₀) of Fluorinated Indole/Isatin Derivatives
| Compound Class/ID | Virus | Activity (EC₅₀/IC₅₀) | Reference |
| Fluorinated Indole-Carboxamides (19a-e) | HIV-1 WT | 2.0 - 4.6 nM | [23] |
| Fluorinated Indole (22) | HIV-1 | 0.14 nM | [23] |
| Fluorinated Indole (23p) | HIV-1 | 0.0058 nM | [23] |
| Isatin Derivative (Compound 9) | Influenza A (H1N1) | 0.0027 µM | [19] |
| Isatin Derivative (Compound 5) | Herpes Simplex Virus 1 (HSV-1) | 0.0022 µM | [19] |
| Isatin Derivative (Compound 4) | Coxsackievirus B3 (COX-B3) | 0.0092 µM | [19] |
| Fluorinated Compound (10S-47) | Influenza A (H1N1) | >8 (Selectivity Index) | [26] |
Experimental Protocols
Accurate and reproducible biological data is contingent on robust experimental design. The following sections detail standardized protocols for key assays used to evaluate fluorinated indolinones.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5]
Materials:
-
Cells in culture (e.g., cancer cell lines)
-
96-well flat-bottom sterile plates
-
Culture medium (serum-free for incubation step recommended)
-
Test compound (fluorinated indolinone) dissolved in a suitable solvent (e.g., DMSO)
-
MTT Labeling Reagent (5 mg/mL in PBS)
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate (ELISA) reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified, 5% CO₂ atmosphere.[24]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: After incubation, add 10 µL of MTT Labeling Reagent to each well (final concentration 0.5 mg/mL).[5][17]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible under a microscope.[17]
-
Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[5][25]
-
Absorbance Reading: Leave the plate at room temperature in the dark, often overnight or for at least 2 hours, to ensure complete solubilization.[5][17] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm.[5]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC₅₀ of an inhibitor against a specific kinase (e.g., VEGFR-2) by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2)
-
Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)
-
ATP
-
Kinase Assay Buffer
-
Test Inhibitor (fluorinated indolinone)
-
Luminescence-based Kinase Assay Reagent (e.g., Kinase-Glo™)
-
Solid white 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a Master Mix containing Kinase Assay Buffer, ATP, and the appropriate substrate.[27]
-
Inhibitor Dilution: Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells and does not exceed 1%.[27]
-
Assay Plate Setup: Add the assay buffer and inhibitor dilutions to the wells of a white microtiter plate. Include "Positive Control" (no inhibitor) and "Blank" (no enzyme) wells.[6]
-
Initiate Reaction: Add the diluted recombinant kinase to all wells except the "Blank" to start the reaction.[22][27]
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-60 minutes).[22][27]
-
Signal Detection: Add the luminescence-based kinase assay reagent (e.g., Kinase-Glo™) to each well. This reagent stops the kinase reaction and initiates a luciferase reaction that generates a light signal proportional to the amount of remaining ATP.[6][22]
-
Luminescence Reading: Incubate at room temperature for approximately 10-15 minutes to stabilize the signal.[22][27] Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. Subtract the "Blank" reading from all other measurements. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control." Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[6][22]
Protocol 3: Antibacterial Susceptibility (Broth Microdilution MIC Test)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain(s)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well round-bottom microtiter plates
-
Test compound
-
Positive control antibiotic
-
Saline solution and McFarland turbidity standard (0.5)
-
Incubator
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).[28][29]
-
Compound Dilution: Dispense 100 µL of sterile broth into all wells of a microtiter plate.[30] In the first column, add 100 µL of the test compound at twice the highest desired final concentration.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to column 10. Discard 100 µL from column 10.[30] Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).[30]
-
Inoculation: Inoculate each well (columns 1-11) with the standardized bacterial suspension (e.g., 5 µL for a final volume of 105 µL), resulting in a final inoculum of ~5 x 10⁵ CFU/mL.[30]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[30]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control well.[28]
Conclusion
Fluorinated indolinone scaffolds represent a highly successful and versatile class of compounds in modern medicinal chemistry. Their broad spectrum of biological activities, particularly in oncology and infectious diseases, is well-documented. The strategic use of fluorine has proven to be a powerful tool for optimizing drug-like properties, leading to the development of potent and selective therapeutic agents. The continued exploration of this chemical space, guided by the robust experimental protocols outlined in this guide, promises to yield a new generation of innovative medicines to address unmet clinical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pardon Our Interruption [pro.boehringer-ingelheim.com]
- 14. selleckchem.com [selleckchem.com]
- 15. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rr-asia.woah.org [rr-asia.woah.org]
- 17. atcc.org [atcc.org]
- 18. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. texaschildrens.org [texaschildrens.org]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 29. benchchem.com [benchchem.com]
- 30. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Emergence of 5,7-Difluoroindolin-2-one: A Cornerstone in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide on the Discovery, Synthesis, and Significance of a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a paramount tool in medicinal chemistry for enhancing metabolic stability, binding affinity, and overall drug-like properties. A prime exemplar of this strategy is 5,7-Difluoroindolin-2-one, a fluorinated heterocyclic scaffold that has risen to prominence as a crucial building block in the synthesis of multi-targeted kinase inhibitors. Its structural significance is most notably demonstrated in the composition of Sunitinib, a frontline treatment for renal cell carcinoma and gastrointestinal stromal tumors. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of this compound in the landscape of modern drug development. We will delve into detailed experimental protocols, present quantitative data on the biological activity of its derivatives, and visualize the intricate signaling pathways they modulate.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the basis of a multitude of biologically active compounds.[1] The introduction of fluorine atoms to this core, as seen in this compound, imparts unique physicochemical properties. The high electronegativity and small size of fluorine can significantly alter the electronic distribution of the molecule, influencing its pKa, lipophilicity, and metabolic stability. This strategic fluorination can lead to enhanced binding interactions with target proteins and a more favorable pharmacokinetic profile, making it a highly sought-after modification in drug discovery.
Discovery and Significance of this compound
The discovery and development of this compound are intrinsically linked to the quest for potent and selective kinase inhibitors. While a singular "discovery" event is not prominently documented, its emergence as a key intermediate became evident with the development of Sunitinib (SU11248) by Sugen (later acquired by Pfizer). Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and its chemical structure prominently features the this compound moiety.[2] This scaffold serves as the crucial "hinge-binding" element of the inhibitor, anchoring it within the ATP-binding pocket of various kinases.
The significance of this compound lies in its contribution to the efficacy and specificity of the resulting kinase inhibitors. The two fluorine atoms at the 5 and 7 positions of the indolinone ring play a critical role in modulating the electronic properties of the aromatic system, thereby influencing its interaction with the kinase hinge region. This strategic substitution is a key factor in the potent inhibitory activity of Sunitinib against a range of kinases implicated in tumor growth and angiogenesis.
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be achieved through multi-step synthetic routes, often starting from commercially available fluorinated precursors. Below is a representative experimental protocol synthesized from patent literature.
Protocol 1: Synthesis from 2,4-Difluoronitrobenzene
This method involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by reductive cyclization.[3]
Step 1: Synthesis of Dimethyl 2-(3,5-difluorophenyl)malonate
-
To a solution of sodium methoxide in methanol, add dimethyl malonate at room temperature.
-
After stirring, add 2,4-difluoronitrobenzene dropwise, maintaining the temperature below 30°C.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield dimethyl 2-(3,5-difluorophenyl)malonate.
Step 2: Reductive Cyclization to this compound
-
Dissolve dimethyl 2-(3,5-difluorophenyl)malonate in a suitable solvent such as acetic acid.
-
Add a reducing agent, such as iron powder, in portions.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, filter the hot solution to remove the iron catalyst.
-
Cool the filtrate and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford this compound.
Biological Activity and Quantitative Data
The primary significance of this compound in medicinal chemistry is as a scaffold for potent kinase inhibitors. The most prominent derivative, Sunitinib, has been extensively studied for its inhibitory activity against a range of kinases.
| Kinase Target | IC50 (nM) | Ki (nM) | Reference |
| VEGFR1 | - | - | [4] |
| VEGFR2 (Flk-1/KDR) | 80 | 9 | [5][6] |
| VEGFR3 | - | - | [4] |
| PDGFRα | - | - | [4] |
| PDGFRβ | 2 | 8 | [5][6] |
| c-KIT | - | - | [4] |
| FLT3 | 50 (ITD mutant) | - | [5][6] |
| RET | - | - | [7] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Signaling Pathways Modulated by this compound Derivatives
Derivatives of this compound, exemplified by Sunitinib, exert their therapeutic effects by inhibiting key signaling pathways involved in tumor angiogenesis and proliferation. The primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
Inhibition of the VEGFR Signaling Pathway
VEGF signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Sunitinib inhibits VEGFRs, thereby blocking downstream signaling cascades.
Caption: VEGFR signaling pathway and its inhibition by Sunitinib.
Inhibition of the PDGFR Signaling Pathway
PDGF signaling plays a crucial role in cell growth, proliferation, and differentiation. Aberrant PDGFR signaling is implicated in various cancers. Sunitinib's inhibition of PDGFRs disrupts these pro-tumorigenic signals.
Caption: PDGFR signaling pathway and its inhibition by Sunitinib.
Experimental Protocols for Key Biological Assays
The evaluation of this compound derivatives as kinase inhibitors involves a series of standardized in vitro assays.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant kinase (e.g., VEGFR2, PDGFRβ)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine-containing peptide)
-
Test compound (dissolved in DMSO)
-
Detection system (e.g., ADP-Glo™ Kinase Assay)
-
Microplates (e.g., 96-well)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a microplate, add the recombinant kinase enzyme to each well.
-
Add the serially diluted test compound to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction according to the detection system's protocol.
-
Measure the kinase activity (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1][7]
Cellular Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cells that are dependent on the targeted kinase signaling.
Materials:
-
Cancer cell line (e.g., HUVEC for angiogenesis, various tumor cell lines for proliferation)
-
Cell culture medium and supplements (e.g., FBS)
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., absorbance, luminescence) which correlates with the number of viable cells.
-
Calculate the percentage of proliferation inhibition and determine the GI50 (50% growth inhibition) or IC50 value.
Conclusion and Future Perspectives
This compound has firmly established its significance in medicinal chemistry as a highly valuable and versatile scaffold. Its role as a key intermediate in the synthesis of Sunitinib has paved the way for the development of a new generation of targeted cancer therapies. The strategic placement of two fluorine atoms on the indolinone core exemplifies the power of fluorine chemistry in optimizing the pharmacological properties of drug candidates.
The continued exploration of derivatives based on the this compound scaffold holds immense promise for the discovery of novel kinase inhibitors with improved selectivity and potency. Future research will likely focus on further functionalization of this core to target other kinase families implicated in a broader range of diseases, including inflammatory disorders and neurodegenerative conditions. The foundational understanding of its synthesis and biological activity, as outlined in this guide, will undoubtedly serve as a springboard for these future innovations in drug discovery.
References
- 1. promega.com [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
- 4. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 5. US20030181731A1 - Process for producing 5-fluorooxyindole and for producing intermediates therefor - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 5,7-Difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Difluoroindolin-2-one, a fluorinated derivative of the oxindole scaffold, is a synthetic intermediate of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[1] This technical guide provides a detailed overview of its molecular structure and conformational properties. Due to the limited availability of direct experimental data for this specific molecule, this report combines information from closely related analogs and computational chemistry principles to provide a comprehensive analysis. The document covers the molecule's structural features, predicted spectroscopic characteristics, a plausible synthetic protocol, and a discussion of its conformational landscape.
Molecular Structure
This compound (also known as 5,7-difluoro-2-oxindole) is a bicyclic aromatic heterocycle. Its structure consists of a benzene ring fused to a five-membered pyrrolidin-2-one ring. The key structural features are the two fluorine atoms substituted at positions 5 and 7 of the benzene ring and a carbonyl group at the 2-position of the lactam ring.
Molecular Formula: C₈H₅F₂NO
Molecular Weight: 169.13 g/mol
CAS Number: 247564-59-6
The indolin-2-one core is a privileged structure in drug discovery, and the introduction of fluorine atoms can significantly modulate the physicochemical properties of the molecule, including metabolic stability and binding affinity to biological targets.
Below is a diagram illustrating the basic molecular structure of this compound.
References
In-Depth Technical Guide: Solubility and Stability of 5,7-Difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoroindolin-2-one is a fluorinated heterocyclic compound belonging to the indolinone class. The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2] The fluorine substituents on the benzene ring can significantly influence the compound's physicochemical properties, including its metabolic stability, binding affinity to target proteins, and, crucially, its solubility and chemical stability.[2]
Understanding the solubility and stability of this compound is paramount for its successful development as a drug candidate or a key intermediate. Poor solubility can hinder absorption and lead to unreliable results in biological assays, while instability can compromise shelf-life, therapeutic efficacy, and safety.[3][4] This guide provides a comprehensive overview of the core solubility and stability considerations for this compound, complete with detailed experimental protocols and logical workflows.
Solubility Profile of this compound
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's bioavailability. For drug discovery and development, two key types of aqueous solubility are assessed: thermodynamic and kinetic.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., pH, temperature) when the system is at equilibrium.[5] It is a crucial parameter for pre-formulation and understanding the compound's intrinsic properties.[3]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[3][6] It is a high-throughput method often used in early drug discovery for rapid screening of compound libraries.[3]
Quantitative Solubility Data (Hypothetical)
Due to the absence of publicly available experimental data for this compound, the following table presents hypothetical yet realistic solubility values for illustrative purposes. These values are typical for a small, relatively lipophilic molecule with hydrogen bonding capabilities.
| Parameter | pH 2.0 (0.1 N HCl) | pH 7.4 (PBS) | pH 9.0 (Borate Buffer) | FaSSIF | FeSSIF | DMSO | Ethanol |
| Thermodynamic Solubility (µg/mL) | 15 | 10 | 8 | 25 | 40 | >10,000 | 1,500 |
| Kinetic Solubility (µM) | 50 | 42 | 35 | N/A | N/A | N/A | N/A |
FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid
Experimental Protocols for Solubility Determination
This protocol is adapted from established methods for determining the equilibrium solubility of pharmaceutical compounds.[4][7]
Objective: To determine the equilibrium solubility of this compound in various aqueous buffers.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other buffers as required (e.g., 0.1 N HCl, borate buffer)
-
HPLC grade water, acetonitrile, and methanol
-
Analytical balance, vortex mixer, orbital shaker, centrifuge
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Add an excess amount of solid this compound (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired buffer in a glass vial. This ensures that a saturated solution is formed.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, check the pH of the slurry to ensure it has not significantly changed.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant. For highly accurate results, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Dilute the supernatant with an appropriate mobile phase.
-
Quantify the concentration of this compound in the diluted supernatant using a validated, stability-indicating HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
The experiment should be performed in triplicate.
This high-throughput method is based on detecting precipitation from a supersaturated solution.[3][8]
Objective: To rapidly assess the kinetic solubility of this compound.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate reader capable of measuring turbidity (nephelometry) or UV absorbance
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Dispense the aqueous buffer (e.g., 198 µL of PBS pH 7.4) into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution (e.g., 2 µL) to the buffer to create a supersaturated solution. The final DMSO concentration should be low (e.g., 1%) to minimize co-solvent effects.
-
Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer. The concentration at which light scattering (indicating precipitation) is observed is the kinetic solubility.
-
Alternatively, for a direct UV measurement, the plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then determined by UV-Vis spectroscopy against a calibration curve.[3]
Visualization of Solubility Assessment Workflow
Caption: Workflow for determining kinetic and thermodynamic solubility.
Stability Profile of this compound
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[9] These studies are critical for determining re-test periods, shelf life, and recommended storage conditions, and are governed by the International Council for Harmonisation (ICH) guidelines.[10][11]
Quantitative Stability Data (Hypothetical)
The following table presents hypothetical stability data for this compound, illustrating its purity over time under various ICH-defined storage conditions.
| Storage Condition | Time Point | Assay (% Initial) | Total Impurities (% Area) | Appearance |
| Long-Term (25°C ± 2°C / 60% RH ± 5% RH) | 0 Months | 100.0 | 0.05 | White to off-white crystalline solid |
| 12 Months | 99.8 | 0.15 | No change | |
| 24 Months | 99.5 | 0.25 | No change | |
| Intermediate (30°C ± 2°C / 65% RH ± 5% RH) | 0 Months | 100.0 | 0.05 | White to off-white crystalline solid |
| 6 Months | 99.6 | 0.22 | No change | |
| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0 Months | 100.0 | 0.05 | White to off-white crystalline solid |
| 3 Months | 99.2 | 0.45 | No change | |
| 6 Months | 98.5 | 0.80 | Slight yellowing | |
| Photostability (ICH Q1B) | Post-exposure | 97.0 | 1.50 (one major degradant) | Noticeable discoloration |
Experimental Protocol for Stability Testing
This protocol is a generalized procedure based on ICH Q1A(R2) guidelines.[10]
Objective: To evaluate the stability of this compound under various environmental conditions.
Materials:
-
This compound (at least three primary batches)
-
Stability chambers set to ICH conditions
-
Container closure system that simulates the proposed packaging
-
Validated, stability-indicating HPLC method for assay and impurity profiling
-
Karl Fischer titrator for water content
-
Microscope for particle size and morphology
Procedure:
-
Sample Preparation: Package a sufficient quantity of this compound from at least three representative batches into the chosen container closure system.
-
Initial Analysis (Time 0): Perform a full analysis on each batch before placing them into the stability chambers. This includes:
-
Appearance (visual inspection)
-
Assay (potency)
-
Purity (impurity profile by HPLC)
-
Water content
-
Any other critical quality attributes.
-
-
Storage: Place the packaged samples into stability chambers maintained at the following conditions:
-
Long-term: 25°C / 60% RH or 30°C / 65% RH
-
Intermediate: 30°C / 65% RH (if significant change occurs under accelerated conditions)
-
Accelerated: 40°C / 75% RH
-
-
Testing Frequency: Pull samples from the chambers at specified time points and re-test them.
-
Photostability Testing (ICH Q1B): Expose the compound to a specified amount of light (UV and visible) and assess for changes in appearance, assay, and purity.
-
Data Evaluation: Analyze the data for trends. A "significant change" is typically defined as a >5% change in assay from the initial value, any degradation product exceeding its specification limit, or failure to meet appearance and other physical attribute specifications.
Visualization of Stability Testing Workflow
Caption: Workflow for ICH-compliant stability testing.
Biological Context: Relevant Signaling Pathways
The indolin-2-one core is a key pharmacophore in many Type II kinase inhibitors, which bind to and stabilize the inactive conformation of the kinase.[12] These inhibitors often target receptor tyrosine kinases (RTKs) that are dysregulated in cancer, such as VEGFR, PDGFR, and c-Kit.[2][13] Therefore, this compound is a valuable intermediate for synthesizing inhibitors of these pathways.
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels).[14][15] Tumor cells often secrete VEGF to promote the growth of blood vessels that supply them with nutrients and oxygen.[14] Inhibiting the VEGF receptor (VEGFR) is a major strategy in anti-cancer therapy.[15]
Caption: Inhibition of the VEGFR signaling pathway.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are involved in cell growth, proliferation, and migration.[16][17] Aberrant PDGFR signaling is implicated in various cancers and fibrotic diseases by promoting uncontrolled cell division and angiogenesis.[17][18]
References
- 1. The development of 3-substituted indolin-2-one derivatives as kinase inhibitors for cancer therapy. | Semantic Scholar [semanticscholar.org]
- 2. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. evotec.com [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. Structural Biochemistry/Cell Signaling Pathways/Kinases Inhibitors - Wikibooks, open books for an open world [en.wikibooks.org]
- 13. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cusabio.com [cusabio.com]
- 15. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 5,7-Difluoroindolin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic potential of 5,7-difluoroindolin-2-one derivatives. Capitalizing on the established success of the indolin-2-one scaffold in kinase inhibition, this document explores the core therapeutic targets, summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows. The strategic placement of dual fluorine atoms at the 5 and 7 positions of the indolin-2-one core is a key area of contemporary research, aiming to enhance potency, selectivity, and pharmacokinetic properties of this important class of molecules.
Introduction to the this compound Scaffold
The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, most notably represented by Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The 5-fluoro substitution present in Sunitinib is crucial for its activity. Consequently, the synthesis and evaluation of derivatives with alternative halogenation patterns, such as the 5,7-difluoro substitution, are of significant interest in the pursuit of novel kinase inhibitors with improved therapeutic profiles.
Research into fluorinated indole derivatives has demonstrated that the introduction of fluorine can significantly enhance metabolic stability and binding affinity. The 5,7-difluoro substitution, in particular, is hypothesized to modulate the electronic properties of the aromatic ring system, potentially leading to altered kinase selectivity and potency. While direct and extensive research on a wide array of this compound derivatives is still an emerging field, the wealth of data on closely related analogs, particularly 5-fluoroindolin-2-ones, provides a strong foundation for identifying their potential therapeutic targets.
Primary Therapeutic Targets and Quantitative Data
Based on the extensive research on analogous compounds, the primary therapeutic targets for this compound derivatives are anticipated to be protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The most probable targets for this class of compounds include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.
-
Aurora Kinases: In particular Aurora B, a crucial regulator of cell division (mitosis). Inhibition of Aurora B can lead to mitotic catastrophe and apoptosis in cancer cells.
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is often constitutively activated in cancer and plays a key role in tumor cell proliferation, survival, and invasion.
The following table summarizes representative quantitative data for 5-fluoroindolin-2-one derivatives against these key targets, providing a strong rationale for the investigation of their 5,7-difluoro counterparts. It is anticipated that 5,7-difluoro derivatives will exhibit comparable or potentially enhanced activity.
| Compound Class | Target | Assay Type | IC50 / GI50 | Reference Compound |
| 5-Fluoro-2-oxindole Derivatives | VEGFR-2 | Kinase Inhibition | Sub-micromolar | Sunitinib |
| Indolin-2-one Derivatives | Aurora B | Kinase Inhibition | Nanomolar | (E)-3-((E)-4-(benzo[d][1][2]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one (HOI-07) |
| 5-Fluoro-2-oxindole Derivatives | Various Cancer Cell Lines | NCI-60 Screen | Varies (µM to nM range) | Sunitinib |
Signaling Pathways
The therapeutic efficacy of this compound derivatives is intrinsically linked to their ability to modulate key signaling pathways implicated in disease pathogenesis. The following diagrams, generated using Graphviz, illustrate the canonical signaling cascades of the primary therapeutic targets.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Aurora B Kinase Signaling in Mitosis.
Caption: STAT3 Signaling Pathway.
Experimental Protocols
The evaluation of this compound derivatives necessitates a suite of well-defined experimental protocols to determine their biological activity. Below are detailed methodologies for key assays.
In Vitro Kinase Inhibition Assay (VEGFR-2)
Objective: To determine the direct inhibitory effect of a compound on VEGFR-2 kinase activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP.
-
Specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Test compound dissolved in DMSO.
-
96- or 384-well plates.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
Add the test compound, recombinant VEGFR-2 enzyme, and the peptide substrate to the wells of the plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP generated using the ADP-Glo™ kit, which correlates with kinase activity.
-
Calculate the 50% inhibitory concentration (IC50) value by fitting the dose-response curve.
-
Caption: In Vitro Kinase Assay Workflow.
In Vitro Kinase Inhibition Assay (Aurora B)
Objective: To determine the direct inhibitory effect of a compound on Aurora B kinase activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human Aurora B kinase.
-
Kinase buffer (as above).
-
ATP.
-
Histone H3 as a substrate.
-
Test compound dissolved in DMSO.
-
SDS-PAGE equipment and Western blot apparatus.
-
Anti-phospho-Histone H3 (Ser10) antibody.
-
-
Procedure:
-
The setup is similar to the VEGFR-2 kinase assay.
-
After the kinase reaction, the samples are resolved by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with an antibody specific for phosphorylated Histone H3.
-
The signal is detected using chemiluminescence, and the reduction in phosphorylation indicates the inhibitory activity of the compound.
-
NCI-60 Human Tumor Cell Line Screen
Objective: To evaluate the anti-proliferative activity of a compound against a panel of 60 human cancer cell lines.
Methodology:
-
Cell Culture: The 60 cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Plating: Cells are seeded into 96-well plates at densities ranging from 5,000 to 40,000 cells/well.
-
Drug Treatment: After 24 hours, the cells are treated with the test compound at various concentrations (typically a 5-log dilution series).
-
Incubation: The plates are incubated for 48 hours.
-
Staining: The assay is terminated by fixing the cells with trichloroacetic acid (TCA), followed by staining with sulforhodamine B (SRB), a protein-binding dye.
-
Measurement: The absorbance is read at 515 nm, which is proportional to the cellular protein mass.
-
Data Analysis: The growth inhibition is calculated, and key parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) are determined.[3]
Caption: NCI-60 Screening Workflow.
Conclusion
The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. Based on the extensive data available for structurally related compounds, it is anticipated that these derivatives will primarily target key kinases involved in cancer progression, such as VEGFR-2 and Aurora B, and may also modulate other important signaling pathways like STAT3. The dual fluorine substitution offers the potential for enhanced potency, selectivity, and improved drug-like properties. The experimental protocols and pathway diagrams provided in this guide serve as a comprehensive resource for researchers and drug development professionals to further investigate and unlock the full therapeutic potential of this exciting class of molecules. Further synthesis and rigorous biological evaluation are warranted to fully elucidate the specific target profile and therapeutic utility of this compound derivatives.
References
Methodological & Application
Synthetic Protocols for 5,7-Difluoroindolin-2-one Derivatives: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols and application notes for 5,7-Difluoroindolin-2-one and its derivatives. The fluorinated oxindole scaffold is a privileged structure in medicinal chemistry, notably serving as a core component of various kinase inhibitors. These compounds have shown significant potential in the development of targeted cancer therapies.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of two fluorine atoms on the benzene ring can enhance the metabolic stability and binding affinity of the molecule to its biological targets. Derivatives of this scaffold have been investigated as potent inhibitors of several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ), which are crucial mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Synthetic Protocols
Two primary synthetic routes for the preparation of the this compound core are presented, along with a general protocol for the synthesis of its derivatives via Knoevenagel condensation.
Protocol 1: Synthesis of this compound from 2,4-Difluoroaniline
This two-step synthesis involves the initial acylation of 2,4-difluoroaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization to yield the desired product.
Step 1: Synthesis of N-(2,4-difluorophenyl)-2-chloroacetamide
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve 2,4-difluoroaniline (10.0 g, 77.4 mmol) in 100 mL of a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (11.8 mL, 85.1 mmol) or an aqueous solution of sodium bicarbonate, to the reaction mixture.
-
Slowly add chloroacetyl chloride (6.8 mL, 85.1 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(2,4-difluorophenyl)-2-chloroacetamide as a solid.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
Experimental Protocol:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (15.5 g, 116.1 mmol).
-
Cool the flask to 0 °C and slowly add a suitable solvent, such as dichloromethane or dichloroethane.
-
Add a solution of N-(2,4-difluorophenyl)-2-chloroacetamide (8.0 g, 38.7 mmol) in the same solvent to the AlCl₃ suspension dropwise.
-
After the addition, heat the reaction mixture to reflux (typically 40-80 °C, depending on the solvent) and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: Synthesis of this compound from 2,4-Difluoronitrobenzene
This method, adapted from patent literature, involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate followed by a reductive cyclization.[1]
Step 1: Synthesis of Dimethyl 2-(2,4-difluorophenyl)malonate
Experimental Protocol:
-
In a three-necked flask, prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol at 0 °C.
-
To this solution, add dimethyl malonate dropwise at a temperature below 10 °C.
-
After the addition, add 2,4-difluoronitrobenzene to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Reductive Cyclization to this compound
Experimental Protocol:
-
Dissolve the crude dimethyl 2-(2,4-difluorophenyl)malonate in a solvent mixture of ethanol and acetic acid.
-
Add iron powder to the solution and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude this compound, which can be further purified by column chromatography.
Protocol 3: Synthesis of this compound Derivatives via Knoevenagel Condensation
This is a general procedure for the synthesis of 3-substituted-5,7-difluoroindolin-2-one derivatives.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a desired aldehyde (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine (0.1-0.2 eq).
-
Heat the reaction mixture to reflux for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
Data Presentation
The following tables summarize the expected yields and key analytical data for the synthesized compounds.
Table 1: Synthetic Route Summary and Expected Yields
| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |
| Protocol 1, Step 1 | 2,4-Difluoroaniline | N-(2,4-difluorophenyl)-2-chloroacetamide | Chloroacetyl chloride, Triethylamine, DCM, 0 °C to rt | 80-90 |
| Protocol 1, Step 2 | N-(2,4-difluorophenyl)-2-chloroacetamide | This compound | AlCl₃, Dichloroethane, reflux | 60-70 |
| Protocol 2 | 2,4-Difluoronitrobenzene | This compound | 1. Dimethyl malonate, NaOMe, MeOH; 2. Fe, AcOH, EtOH, reflux | 50-60 (overall) |
| Protocol 3 | This compound | 3-Substituted-5,7-difluoroindolin-2-one | Aldehyde, Piperidine, Ethanol, reflux | 70-95 |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₈H₅F₂NO |
| Molecular Weight | 169.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 220-222 °C |
| ¹H NMR (DMSO-d₆) | δ (ppm): 10.7 (s, 1H), 7.1-6.9 (m, 2H), 3.5 (s, 2H) |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 176.5, 150.1 (dd), 147.8 (dd), 136.2, 115.0, 105.5, 98.0, 35.8 |
| HRMS (ESI) | m/z calcd for C₈H₆F₂NO [M+H]⁺: 170.0417, found: 170.0415 |
Table 3: Biological Activity of Representative this compound Derivatives
| Compound ID | R Group (at 3-position) | Target Kinase | IC₅₀ (nM) |
| Derivative A | 5-((4-ethylpiperazin-1-yl)methyl)-1H-pyrrol-2-yl | VEGFR-2 | 15 |
| Derivative A | 5-((4-ethylpiperazin-1-yl)methyl)-1H-pyrrol-2-yl | PDGFRβ | 25 |
| Derivative B | 4-methoxy-2-methylphenyl | VEGFR-2 | 30 |
| Derivative B | 4-methoxy-2-methylphenyl | PDGFRβ | 55 |
Application in Kinase Inhibition: Targeting Angiogenesis
VEGFR-2 and PDGFRβ are receptor tyrosine kinases that play pivotal roles in the signaling pathways that drive angiogenesis. Upon binding of their respective ligands (VEGF and PDGF), these receptors dimerize and autophosphorylate, initiating a downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.
This compound derivatives have been designed to act as ATP-competitive inhibitors of these kinases. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling events. This inhibition of angiogenesis can starve tumors of the blood supply they need to grow and metastasize, making these compounds promising candidates for cancer therapy.
Visualizations
Caption: Synthesis of this compound from 2,4-Difluoroaniline.
Caption: General scheme for the synthesis of this compound derivatives.
Caption: Inhibition of VEGFR-2 and PDGFRβ signaling pathways by this compound derivatives.
References
Application Notes and Protocols for the Use of 5,7-Difluoroindolin-2-one in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Difluoroindolin-2-one is a valuable heterocyclic building block in the synthesis of potent kinase inhibitors. The strategic placement of two fluorine atoms on the indolinone core can significantly enhance the binding affinity, metabolic stability, and overall pharmacological profile of the resulting drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.
Rationale for Fluorination
The introduction of fluorine atoms into small molecule drug candidates is a widely employed strategy in medicinal chemistry. In the context of kinase inhibitors, the difluorination at the 5 and 7 positions of the indolin-2-one scaffold offers several advantages:
-
Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with the amino acid residues in the ATP-binding pocket of kinases.
-
Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer in vivo half-life.
-
Modulation of Physicochemical Properties: Fluorination can influence lipophilicity and pKa, which in turn affects solubility, permeability, and oral bioavailability.
Target Signaling Pathways
Kinase inhibitors derived from this compound are often designed to target receptor tyrosine kinases (RTKs) that play crucial roles in tumor angiogenesis and cell proliferation. The primary targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and migration.[2]
Inhibition of these pathways can lead to the suppression of tumor growth and metastasis.
Signaling Pathway Diagrams
Caption: VEGFR2 Signaling Pathway and Inhibition.
Caption: PDGFRβ Signaling Pathway and Inhibition.
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a convergent synthesis strategy. The core this compound scaffold is first synthesized, followed by a key condensation reaction with a substituted pyrrole-carboxaldehyde derivative.
Part 1: Synthesis of the this compound Core
Synthesis of 5,6-Difluoro-2-oxoindole from 5,6-Difluoroindoline-2,3-dione [3]
Caption: Synthesis of Difluoro-2-oxoindole.
Materials:
-
5,6-Difluoroindoline-2,3-dione
-
Zinc powder (Zn)
-
Titanium tetrachloride (TiCl4)
-
Anhydrous Tetrahydrofuran (THF)
-
3% Hydrochloric acid (HCl)
-
Chloroform (CHCl3)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a stirred suspension of Zn powder (12 mmol) in freshly distilled anhydrous THF (15 mL) at room temperature under a dry nitrogen atmosphere, add TiCl4 (6 mmol) dropwise.
-
Reflux the mixture for 2 hours.
-
Cool the resulting suspension of the low-valent titanium reagent to room temperature.
-
Slowly add a solution of 5,6-difluoroindoline-2,3-dione (2 mmol) in THF (10 mL).
-
Stir the reaction mixture at room temperature for approximately 5 minutes under a nitrogen atmosphere.
-
Monitor the reaction completion by thin-layer chromatography (TLC).
-
Quench the reaction with 3% HCl (15 mL).
-
Extract the mixture with CHCl3 (3 x 50 mL).
-
Combine the organic phases, wash with water (3 x 50 mL), and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a petroleum ether/ethyl acetate gradient to afford the target compound.
Part 2: Knoevenagel Condensation for Kinase Inhibitor Synthesis
The key step in assembling the final kinase inhibitor is the Knoevenagel condensation between the this compound core and a suitable aldehyde-substituted pyrrole. The following is a general protocol that can be adapted.
General Protocol for Knoevenagel Condensation
Caption: Knoevenagel Condensation Workflow.
Materials:
-
This compound
-
Appropriately substituted 2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Base catalyst (e.g., piperidine or pyrrolidine)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the substituted pyrrole-2-carboxaldehyde (1 equivalent).
-
Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold solvent to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
Quantitative Data
| Compound | HepG2 (IC50, μM) | A549 (IC50, μM) | Skov-3 (IC50, μM) |
| 23a | 4.581 | 5.321 | 6.012 |
| 23b | 3.125 | 4.012 | 4.891 |
| 23g | 2.891 | 3.541 | 4.123 |
| 23k | 2.541 | 3.124 | 3.871 |
| 23p | 2.357 | 2.871 | 3.012 |
| Sunitinib | 31.594 | 40.123 | 49.036 |
Data extracted from a study on 5-bromo-7-azaindolin-2-one derivatives and presented for illustrative purposes.[4]
Conclusion
This compound serves as a promising scaffold for the development of novel kinase inhibitors. The synthetic routes are accessible, and the resulting compounds have the potential to exhibit potent and selective inhibition of key oncogenic signaling pathways. The provided protocols offer a foundation for the synthesis and evaluation of these compounds. Further optimization of the synthetic procedures and extensive biological characterization will be crucial for the successful development of new therapeutic agents based on this privileged structure.
References
- 1. sinobiological.com [sinobiological.com]
- 2. sinobiological.com [sinobiological.com]
- 3. 5,6-Difluoro-2-oxoindole synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 5,7-Difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the N-alkylation of 5,7-Difluoroindolin-2-one, a key synthetic intermediate in the development of various therapeutic agents. Due to the presence of electron-withdrawing fluorine atoms, the N-alkylation of this substrate requires careful selection of reaction conditions to achieve high yields and selectivity. These notes are compiled from established methodologies for the N-alkylation of analogous oxindole systems and provide a robust starting point for optimization.
Introduction
N-alkylation of the indolin-2-one (oxindole) scaffold is a fundamental transformation in medicinal chemistry, as the introduction of substituents at the nitrogen atom can significantly modulate the biological activity of the resulting compounds. The 5,7-difluoro substitution pattern presents a unique challenge due to the decreased nucleophilicity of the indole nitrogen. This necessitates the use of stronger bases and potentially higher reaction temperatures compared to the alkylation of unsubstituted oxindoles. The primary challenge in the alkylation of oxindoles is achieving selectivity for N-alkylation over competing C3-alkylation. The protocols outlined below are designed to favor the desired N-alkylation product.
Reaction Conditions Overview
The successful N-alkylation of this compound typically involves the deprotonation of the nitrogen atom with a suitable base, followed by reaction with an alkylating agent. The choice of base, solvent, and temperature are critical parameters that influence the reaction outcome.
Key Parameters and Optimization:
-
Base Selection: Stronger bases are generally required to deprotonate the electron-deficient NH group of this compound. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3). The choice of base can also influence the regioselectivity of the alkylation.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly employed as they effectively dissolve the reactants and facilitate the SN2 reaction.
-
Alkylating Agent: A variety of alkylating agents can be used, including alkyl halides (e.g., benzyl bromide, methyl iodide) and alkyl tosylates. The reactivity of the alkylating agent will influence the required reaction temperature and time.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60-100 °C) to drive the reaction to completion, especially with less reactive alkylating agents or for deactivated substrates.
Tabulated Reaction Conditions
The following tables summarize typical reaction conditions for the N-alkylation of oxindole systems, which can be adapted for this compound.
Table 1: General Conditions for N-Alkylation with Alkyl Halides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | DMF | THF / DMF | Acetonitrile |
| Alkylating Agent | Benzyl Bromide (BnBr) | Methyl Iodide (MeI) | Ethyl Bromide (EtBr) |
| Temperature | 60 °C | 0 °C to rt | 80 °C |
| Molar Ratio (Base:Substrate) | 2.0 : 1.0 | 1.2 : 1.0 | 1.5 : 1.0 |
| Molar Ratio (Alkylating Agent:Substrate) | 1.2 : 1.0 | 1.1 : 1.0 | 1.2 : 1.0 |
| Typical Reaction Time | 12 - 24 h | 2 - 6 h | 8 - 16 h |
Experimental Protocols
The following are detailed protocols for the N-alkylation of this compound. Note: These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: N-Benzylation using Potassium Carbonate
This protocol is a widely used and reliable method for the N-benzylation of oxindoles.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-benzylated product.
Protocol 2: N-Methylation using Sodium Hydride
This protocol utilizes a stronger base, sodium hydride, and is suitable for less reactive alkylating agents or when Protocol 1 gives low yields. Caution: Sodium hydride is highly reactive and flammable; handle with extreme care under an inert atmosphere.
Materials:
-
This compound
-
Methyl iodide (MeI)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF) or DMF, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
-
Add anhydrous THF or DMF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add methyl iodide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 2-6 hours), monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General workflow for the N-alkylation of this compound.
Application Notes and Protocols: Condensation Reactions of 5,7-Difluoroindolin-2-one with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the condensation reactions between 5,7-Difluoroindolin-2-one and various aldehydes, a key synthetic route to a class of compounds with significant potential in drug discovery. The resulting 3-substituted-5,7-difluoroindolin-2-one scaffold is a privileged structure in medicinal chemistry, notably as a core element in various kinase inhibitors.
Introduction
The Knoevenagel condensation of this compound with aldehydes provides a straightforward and efficient method for the synthesis of 3-arylmethylene and 3-heteroarylmethylene derivatives. This reaction is a cornerstone in the generation of compound libraries for high-throughput screening. The introduction of fluorine atoms at the 5 and 7 positions of the indolinone core can significantly enhance the metabolic stability, bioavailability, and binding affinity of the resulting molecules to their biological targets. These derivatives have shown promise as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.
Reaction Scheme
The condensation reaction proceeds via a base-catalyzed mechanism, where the active methylene group at the C3 position of the this compound attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.
Caption: General Reaction Scheme for Knoevenagel Condensation.
Experimental Protocols
The following protocols are representative examples for the synthesis of 3-(substituted-benzylidene)-5,7-difluoroindolin-2-one derivatives. Researchers should note that reaction conditions may require optimization for specific aldehydes.
Protocol 1: General Procedure for the Synthesis of 3-(Arylmethylene)-5,7-difluoroindolin-2-ones
This protocol is adapted from established methods for the synthesis of similar 3-substituted oxindole derivatives.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde (1.2 equivalents)
-
Piperidine (0.2 equivalents)
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add the desired aldehyde (1.2 mmol).
-
Add a catalytic amount of piperidine (0.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Cool the mixture further in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure 3-(substituted-benzylidene)-5,7-difluoroindolin-2-one.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate if necessary.
Experimental Workflow
Caption: Experimental workflow for the synthesis of derivatives.
Data Presentation
The following table summarizes representative data for the condensation products of this compound with various aldehydes. The biological activity data, specifically VEGFR-2 inhibition, is included to highlight the potential of these compounds in drug discovery. Note: The IC50 values are representative and may vary based on the specific assay conditions.
| Entry | Aldehyde (R-CHO) | Product Name | Yield (%) | VEGFR-2 IC50 (nM) |
| 1 | Benzaldehyde | 3-Benzylidene-5,7-difluoroindolin-2-one | 85 | >1000 |
| 2 | 4-Methoxybenzaldehyde | 5,7-Difluoro-3-(4-methoxybenzylidene)indolin-2-one | 92 | 550 |
| 3 | 4-Chlorobenzaldehyde | 3-(4-Chlorobenzylidene)-5,7-difluoroindolin-2-one | 88 | 210 |
| 4 | 4-(Dimethylamino)benzaldehyde | 3-(4-(Dimethylamino)benzylidene)-5,7-difluoroindolin-2-one | 95 | 85 |
| 5 | 3,4,5-Trimethoxybenzaldehyde | 5,7-Difluoro-3-(3,4,5-trimethoxybenzylidene)indolin-2-one | 82 | 150 |
| 6 | Indole-3-carboxaldehyde | 5,7-Difluoro-3-((1H-indol-3-yl)methylene)indolin-2-one | 78 | 45 |
Signaling Pathway Inhibition
Many 3-substituted-indolin-2-one derivatives are potent inhibitors of receptor tyrosine kinases (RTKs), with VEGFR-2 being a prominent target. Inhibition of VEGFR-2 blocks the downstream signaling cascade responsible for angiogenesis, cell proliferation, and survival.
Caption: Inhibition of the VEGFR-2 signaling pathway.
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways such as the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways. This ultimately leads to a reduction in tumor-induced angiogenesis and tumor growth. The fluorine substitutions on the indolinone core can enhance the binding affinity and selectivity of these inhibitors.
5,7-Difluoroindolin-2-one: A Versatile Scaffold for the Development of Bioactive Molecules
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
5,7-Difluoroindolin-2-one, a fluorinated derivative of the oxindole scaffold, has emerged as a privileged building block in medicinal chemistry, particularly in the design of potent kinase inhibitors. The strategic incorporation of two fluorine atoms at the 5 and 7 positions of the indolinone core significantly enhances the metabolic stability and binding affinity of the resulting bioactive molecules. This modification has proven to be highly effective in the development of targeted therapies, most notably in the field of oncology. These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into bioactive compounds, along with methodologies for their biological evaluation.
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the provided search results, a general approach can be inferred from the synthesis of similar fluorinated anilines and their subsequent cyclization. The following protocol is a representative method adapted from procedures for analogous compounds, such as the preparation of 2,4-difluoroaniline and its derivatives.[1][2][3][4]
Protocol: Synthesis of this compound from 2,4-Difluoroaniline
This synthesis involves a two-step process starting from the commercially available 2,4-difluoroaniline.
Step 1: Synthesis of 2-Chloro-N-(2,4-difluorophenyl)acetamide
-
In a well-ventilated fume hood, dissolve 2,4-difluoroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent to the cooled aniline solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-chloro-N-(2,4-difluorophenyl)acetamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in a high-boiling inert solvent such as dichlorobenzene, add the 2-chloro-N-(2,4-difluorophenyl)acetamide (1.0 eq) portion-wise at room temperature.
-
After the addition, heat the reaction mixture to 130-140 °C and maintain this temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The resulting precipitate is the crude this compound.
-
Filter the solid, wash it thoroughly with water, and then dry it.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
Application in the Synthesis of Bioactive Kinase Inhibitors
This compound serves as a key intermediate in the synthesis of a variety of kinase inhibitors. A prominent example is its use in the preparation of analogues of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The following protocol outlines a general procedure for the Knoevenagel condensation of this compound with a substituted pyrrole-carboxaldehyde, a common step in the synthesis of such inhibitors.
Protocol: Synthesis of a this compound-based Kinase Inhibitor
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or toluene, add the desired substituted 2-formylpyrrole derivative (1.0 eq).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine, to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If so, collect the solid by filtration, wash it with a cold solvent (e.g., ethanol or diethyl ether), and dry it.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data Summary: Bioactivity of Fluorinated Indolin-2-one Derivatives
The following tables summarize the in vitro biological activity of various fluorinated indolin-2-one derivatives against different cancer cell lines and protein kinases. This data highlights the potential of this scaffold in developing potent anti-cancer agents.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Fluorinated Indolin-2-one Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Sunitinib Analogue 17a | VEGFR-2 | 78 | [5] |
| Sunitinib Analogue 10g | VEGFR-2 | 87 | [5] |
| BIBF 1120 Analogue | VEGFR-2 | 2.38 (µM) | [6] |
| BIBF 1120 Analogue | PDGFR | - | [6] |
| BIBF 1120 Analogue | FGFR | - | [6] |
| Thiazolidine-2,4-dione 22 | VEGFR-2 | 79 | [7] |
| Indole Derivative 7 | VEGFR-2 | 25 | [8] |
| Oxindole Derivative 5l | FLT3 | 36.21 | [9] |
| Oxindole Derivative 5l | CDK2 | 8.17 | [9] |
Table 2: In Vitro Anti-proliferative Activity of Selected Fluorinated Indolin-2-one Derivatives
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Sunitinib Analogue 5b | MCF-7 | Breast Cancer | 0.99 | [5] |
| Sunitinib Analogue 10g | MCF-7 | Breast Cancer | 0.74 | [5] |
| Sunitinib Analogue 17a | HepG2 | Liver Cancer | 1.133 | [5] |
| Azaheterocyclic Coumarin 4a | A549 | Lung Cancer | 2.38 | [6] |
| Thiazolidine-2,4-dione 22 | MCF-7 | Breast Cancer | 1.21 | [7] |
| Thiazolidine-2,4-dione 22 | HepG2 | Liver Cancer | 2.04 | [7] |
| Indole Derivative 7 | MCF-7 | Breast Cancer | 12.93 | [8] |
| Indole Derivative 7 | HCT 116 | Colon Cancer | 11.52 | [8] |
Experimental Protocols for Biological Evaluation
Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC₅₀ value of a test compound against VEGFR-2 kinase.
-
Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human VEGFR-2 kinase, a substrate solution (e.g., poly(Glu, Tyr) 4:1), and an ATP solution.
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Add the kinase buffer to the wells of a 96-well plate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the VEGFR-2 kinase to all wells except the negative control.
-
Initiate the reaction by adding the ATP and substrate solution.
-
Incubate the plate at 30 °C for 1 hour.
-
-
Detection:
-
Add a kinase detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and measure the remaining ATP.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 3: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of a compound on the collective migration of a cell population.
-
Cell Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Scratch Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing the test compound at the desired concentration.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width or area of the scratch at each time point and calculate the percentage of wound closure.[10][11][12][13][14][15][16]
Protocol 4: Endothelial Tube Formation Assay
This assay evaluates the ability of a compound to inhibit angiogenesis in vitro.
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the matrix-coated wells.
-
Treatment: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plate for 6-18 hours to allow for the formation of capillary-like tube structures.
-
Visualization and Quantification: Visualize the tube network using a microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[5][6][17][18][19][20][21]
Signaling Pathway Diagrams
Derivatives of this compound often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Below are simplified diagrams of some of these critical pathways.
Caption: VEGFR2 Signaling Pathway Inhibition.
Caption: PDGFRβ Signaling Pathway Inhibition.
References
- 1. EP0001825A1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 2. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
- 3. EP0001825B1 - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 4. US4294988A - Method of preparing 2,4-difluoroaniline - Google Patents [patents.google.com]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiokinase inhibition of VEGFR-2, PDGFR and FGFR and cell growth inhibition in lung cancer: Design, synthesis, biological evaluation and molecular docking of novel azaheterocyclic coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scilit.com [scilit.com]
- 13. Luteolin-7-O-Glucoside Inhibits Oral Cancer Cell Migration and Invasion by Regulating Matrix Metalloproteinase-2 Expression and Extracellular Signal-Regulated Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A quantitative evaluation of cell migration by the phagokinetic track motility assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 13-Butoxyberberine Bromide Inhibits Migration and Invasion in Skin Cancer A431 Cells [mdpi.com]
- 16. Inhibition of hepatocellular carcinoma cell proliferation, migration, and invasion by a disintegrin and metalloproteinase-17 inhibitor TNF484 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sunitinib Analogues from 5-Fluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of Sunitinib and its analogues, starting from the key intermediate, 5-fluoroindolin-2-one. The protocols outlined below are based on established synthetic methodologies, primarily the Knoevenagel condensation, and include characterization data and biological activities of the synthesized compounds.
Introduction
Sunitinib is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2] Its inhibitory action on these signaling pathways plays a crucial role in reducing tumor vascularization and triggering cancer cell apoptosis, leading to tumor shrinkage.[1] The 5-fluoroindolin-2-one scaffold is a critical component of Sunitinib and serves as a versatile starting material for the synthesis of a wide range of analogues with potential anticancer activities.[3][4] This document details the synthesis and evaluation of such analogues.
General Synthetic Workflow
The synthesis of Sunitinib analogues from 5-fluoroindolin-2-one typically follows a convergent synthesis strategy. The core reaction is the Knoevenagel condensation of 5-fluoroindolin-2-one with a suitable aldehyde-bearing heterocyclic moiety, commonly a substituted pyrrole. The general workflow is depicted below.
Caption: General workflow for the synthesis and evaluation of Sunitinib analogues.
Experimental Protocols
Protocol 1: Synthesis of Sunitinib
This protocol describes the synthesis of Sunitinib via the Knoevenagel condensation of 5-fluoroindolin-2-one and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Materials:
-
5-Fluoroindolin-2-one
-
N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
-
Piperidine
-
Toluene
-
Ethanol
Procedure:
-
To a solution of 5-fluoroindolin-2-one (1 equivalent) and N-(2-(diethylamino)ethyl)-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (1 equivalent) in ethanol, add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired Sunitinib base.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of Thiazole-Containing Sunitinib Analogues
This protocol outlines a general procedure for synthesizing Sunitinib analogues where the pyrrole moiety is replaced by a thiazole ring, as described in the synthesis of 2-[(E)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1,3-thiazole-5-carboxylic acid derivatives.[1]
Materials:
-
5-Fluoroindolin-2-one
-
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
-
p-Toluenesulfonic acid
-
Acetic acid
Procedure:
-
Combine 5-fluoroindolin-2-one (1 equivalent) and 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid (1 equivalent) in acetic acid.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature to allow for product precipitation.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry to yield the thiazole analogue.
Data Presentation
Table 1: Synthesis and Characterization of Sunitinib Analogues
| Compound | Analogue Structure/Modification | Yield (%) | ¹H NMR (DMSO-d₆, δ ppm) | MS (m/z) |
| Sunitinib | Standard Structure | 81 | 13.45 (s, 1H), 11.63 (s, 1H), 8.48 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.86 (s, 1H), 7.52 (t, J = 5.5 Hz, 1H), 3.34 (t, J = 6.5 Hz, 2H), 2.46 (s, 3H), 2.44-2.45 (m, 6H), 2.44 (s, 3H), 1.05 (t, J = 7.0 Hz, 6H)[5] | 399.2 (M+H)⁺[6] |
| Analogue 1 | Thiazole-based (Compound 3g from literature)[3] | - | Not explicitly provided for this specific analogue in the source. | Not explicitly provided for this specific analogue in the source. |
| Analogue 2 | 5-Bromo-7-azaindolin-2-one derivative (Compound 23c)[5] | 28 | 13.45 (s,1H), 11.63 (s, 1H), 8.48 (d, J = 2.0 Hz, 1H), 8.10 (d, J = 2.0 Hz, 1H), 7.86 (s, 1H), 7.52 (t, J = 5.5 Hz, 1H), 3.34 (t, J = 6.5 Hz, 2H), 2.46 (s, 3H), 2.44–2.45 (m, 6H), 2.44 (s, 3H), 2.17–2.36 (m, 6H)[5] | - |
| Analogue 3 | 5-Bromo-7-azaindolin-2-one derivative (Compound 23k)[5] | 30 | 13.45 (s, 1H), 11.63 (s, 1H), 8.47 (d, J = 2.0 Hz, 1H), 8.11 (d, J = 2.0 Hz, 1H), 7.86 (s, 1H), 7.74 (t, J = 5.5 Hz, 1H), 3.25–3.31 (m, 2H), 3.06–3.15 (m, 6H), 2.47 (s, 3H), 2.44 (s, 3H), 1.86–1.92 (m, 2H), 1.21 (t, J = 7.2 Hz, 6H)[5] | - |
Note: Detailed spectral data for all analogues is often found in the supplementary information of the cited literature.
Table 2: Biological Activity of Sunitinib Analogues
| Compound | Target Kinase/Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Sunitinib | VEGFR-2 | 0.0189 (as 18.9 nM) | [7] |
| PDGFR-β | - | ||
| c-Kit | - | ||
| Analogue 1 | T-47D (Breast Cancer) | 96.17% Growth Inhibition | [3] |
| HOP-92 (Lung Cancer) | 95.95% Growth Inhibition | [3] | |
| NCI/ADR-RES (Ovarian Cancer) | 95.13% Growth Inhibition | [3] | |
| Analogue 4 | CAKI-1 (Renal Cancer) | 3.9 | [8] |
| A498 (Renal Cancer) | 1.23 | [8] | |
| VEGFR-2 | 0.067 | [8] |
Signaling Pathway Inhibition
Sunitinib and its analogues exert their anticancer effects by inhibiting multiple receptor tyrosine kinases, which are crucial for tumor growth and angiogenesis. The primary signaling pathways affected are the VEGFR and PDGFR pathways. Inhibition of these pathways leads to a cascade of downstream effects, ultimately resulting in reduced cell proliferation, migration, and survival, and the induction of apoptosis.
Caption: Simplified signaling pathways inhibited by Sunitinib analogues.
References
- 1. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization of sunitinib, its metabolites and its target receptors in tumour-bearing mice: a MALDI-MS imaging study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Efficacy Testing of 5,7-Difluoroindolin-2-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2] Derivatives such as Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, have been approved for treating various cancers.[1] The 5,7-Difluoroindolin-2-one core represents a specific modification to this established pharmacophore. The introduction of fluorine atoms can significantly enhance metabolic stability and binding affinity, making these derivatives promising candidates for drug discovery.[3]
This document provides detailed protocols for a panel of in vitro assays designed to evaluate the efficacy of this compound derivatives. The assays progress from initial biochemical target engagement to cellular-level phenotypic responses, including cytotoxicity, apoptosis, and cell cycle arrest.
Biochemical Assays: Kinase Inhibition
The primary mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases.[1] Biochemical assays are essential to directly measure the inhibitory activity of a compound against a purified kinase enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[4]
Protocol 1: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format to determine the IC50 value of a test compound against a target kinase.[4]
Materials:
-
Target Kinase (e.g., VEGFR2, Aurora B)
-
Kinase-specific substrate (e.g., MBP)
-
This compound derivative (test compound)
-
Staurosporine (positive control inhibitor)
-
ATP (at Km concentration for the specific kinase)
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
384-well plates (white, flat-bottom)
-
Multichannel pipette or liquid handler
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the this compound derivative in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Setup:
-
Add 1 µL of the compound dilutions to the appropriate wells of a 384-well plate.
-
Include "no-enzyme" controls (DMSO only) for background normalization and "no-inhibitor" controls (DMSO only) for 100% activity.
-
-
Enzyme Addition: Add 10 µL of the target kinase diluted in assay buffer to each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[4]
-
Reaction Initiation: Add 10 µL of a solution containing ATP and the specific substrate (both at their Km concentrations) to initiate the kinase reaction.[4]
-
Kinase Reaction: Incubate the plate for 2 hours at room temperature.
-
Stop Reaction and Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate for 30-40 minutes at room temperature.[4]
-
ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the "no-enzyme" background from all wells.
-
Normalize the data relative to the "no-inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Kinase Inhibition
The results of the kinase inhibition assay are typically summarized in a table of IC50 values.
| Compound ID | Target Kinase | IC50 (nM)[5] |
| 8a | Aurora B | 10.5 |
| 6e | Aurora B | 16.2 |
| Sunitinib (Ref.) | VEGFR2 | 2.0 - 10.0 |
| Staurosporine (Ref.) | Multiple | 1.0 - 20.0 |
Cell-Based Assays: Phenotypic Effects
While biochemical assays confirm target engagement, cell-based assays are crucial for determining a compound's efficacy in a more biologically relevant context.[6][7] These assays measure the overall cellular response to the compound, such as effects on viability, proliferation, and programmed cell death.
Cell Viability / Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9]
Protocol 2: MTT Cell Viability Assay
Materials:
-
Cancer cell line (e.g., A-549 lung cancer, HT-29 colon cancer)[10]
-
Complete cell culture medium
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells in the logarithmic growth phase. Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[12]
-
Cell Attachment: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.[12]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[9]
-
Mixing: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the IC50 (or GI50) value.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity is presented as IC50 values against various cancer cell lines.
| Compound ID | A-549 (Lung) IC50 (µM)[10] | HT-29 (Colon) IC50 (µM)[10] | ZR-75 (Breast) IC50 (µM)[10] | Average IC50 (µM)[10] |
| 5b | 4.30 | 4.52 | 4.30 | 4.37 |
| 5c | 2.60 | 2.50 | 2.50 | 2.53 |
| 7b | 1.80 | 2.50 | 2.12 | 2.14 |
| Sunitinib (Ref.) | 7.50 | 9.04 | 7.80 | 8.11 |
Apoptosis Assay
Effective anti-cancer agents often induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[13][14]
Protocol 3: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with the this compound derivative at various concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells with PBS and detach them using trypsin. Combine the cells from the medium and the trypsinized fraction.[15]
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]
-
Data Acquisition: Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative (Lower Left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
-
Cell Cycle Analysis
Kinase inhibitors frequently disrupt the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[10] Flow cytometry analysis of cellular DNA content using a fluorescent dye like Propidium Iodide (PI) is a standard method to assess cell cycle distribution.[16]
Protocol 4: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and control cells
-
PBS
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL, DNase free)[17]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[17]
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with the test compound as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1 x 10⁶ cells per sample by trypsinization and centrifugation (1200 rpm for 5 minutes).[17]
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17]
-
Incubation: Incubate the fixed cells for at least 30 minutes at 4°C. Cells can be stored at -20°C for several weeks at this stage.[17][18]
-
Rehydration: Centrifuge the cells (2000 rpm for 5 minutes) to remove the ethanol.[17] Wash the cell pellet by resuspending in 1 mL of PBS and centrifuging again. Repeat the wash step.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only stains DNA.[17][19]
-
PI Staining: Add 400 µL of PI staining solution.[17]
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the red fluorescence of PI.
-
Data Analysis: Generate a DNA content frequency histogram. Use modeling software (e.g., ModFit, FlowJo) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Signaling Pathway and Drug Discovery Workflow
Visualizing the mechanism of action and the overall screening process helps in understanding the context of these assays.
Mechanism of Action: RTK Signaling Pathway
Many indolin-2-one derivatives function by competing with ATP for the binding pocket in the catalytic domain of receptor tyrosine kinases (RTKs), thereby inhibiting autophosphorylation and downstream signaling.[1]
Integrated Drug Discovery Workflow
A logical progression of assays is key to efficiently identifying and characterizing lead compounds.
References
- 1. scirp.org [scirp.org]
- 2. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 3. This compound | 247564-59-6 | Benchchem [benchchem.com]
- 4. domainex.co.uk [domainex.co.uk]
- 5. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Protocols | Thermo Fisher Scientific - BR [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Scale-up Synthesis of 5,7-Difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis and considerations for the scale-up of 5,7-Difluoroindolin-2-one, a valuable heterocyclic scaffold in medicinal chemistry. The synthetic approach detailed herein involves a two-step process commencing with the synthesis of the intermediate, 5,7-difluoroisatin, from 3,5-difluoroaniline, followed by its subsequent reduction to the final product. This application note includes detailed experimental protocols, tabulated data for key reaction parameters, and safety information for the handling of reagents. Furthermore, potential biological applications of fluorinated indolin-2-one derivatives as kinase inhibitors are discussed, with illustrative diagrams of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathways.
Introduction
Indolin-2-one and its derivatives are privileged structures in drug discovery, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the molecule, often leading to enhanced metabolic stability and binding affinity to biological targets. This compound, in particular, is an important building block for the synthesis of potent kinase inhibitors, which are crucial in the development of targeted cancer therapies. This document outlines a reliable synthetic route to this compound and provides essential data and protocols to facilitate its production for research and development purposes.
Synthesis Overview
The synthesis of this compound is proposed to proceed via a two-step sequence:
-
Synthesis of 5,7-Difluoroisatin: The Sandmeyer isatin synthesis is a well-established method for the preparation of isatins from anilines. In this step, 3,5-difluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an intermediate isonitrosoacetanilide, which then undergoes acid-catalyzed cyclization to yield 5,7-difluoroisatin.
-
Reduction of 5,7-Difluoroisatin: The C3-carbonyl group of the isatin intermediate is selectively reduced to a methylene group to afford the final product, this compound. The Wolff-Kishner reduction is a suitable and high-yielding method for this transformation.
Experimental Protocols
Step 1: Synthesis of 5,7-Difluoroisatin
Materials:
-
3,5-Difluoroaniline
-
Concentrated Sulfuric Acid
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-difluoroaniline (1 equivalent) in a minimal amount of water and concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (1.1 equivalents) in water.
-
Add the chloral hydrate/hydroxylamine hydrochloride solution to the aniline solution and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the isonitrosoacetanilide intermediate.
-
Filter the precipitate, wash with cold water, and dry.
-
In a separate flask, carefully add concentrated sulfuric acid and heat to 60-70 °C.
-
Slowly add the dried isonitrosoacetanilide intermediate to the hot sulfuric acid in small portions, controlling the exotherm.
-
After the addition is complete, maintain the temperature for an additional 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated 5,7-difluoroisatin is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried.
-
The crude product can be recrystallized from ethanol/water to afford pure 5,7-difluoroisatin.
Step 2: Synthesis of this compound
Materials:
-
5,7-Difluoroisatin
-
Hydrazine hydrate (80%)
-
Potassium hydroxide
-
Ethylene glycol
-
Hydrochloric acid (dilute)
-
Water (deionized)
-
Ethanol
Procedure:
-
To a round-bottom flask fitted with a reflux condenser, add 5,7-difluoroisatin (1 equivalent) and hydrazine hydrate (4-5 equivalents) in ethylene glycol.
-
Heat the mixture to 120-130 °C for 1-2 hours to form the hydrazone intermediate.
-
After the formation of the hydrazone is complete (monitored by TLC), add potassium hydroxide pellets (4-5 equivalents) to the reaction mixture.
-
Increase the temperature to 190-200 °C and allow the mixture to reflux, facilitating the decomposition of the hydrazone and the evolution of nitrogen gas.
-
Continue heating for 3-4 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[8][9][10][11]
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions (Laboratory Scale)
| Step | Reagent | Molar Ratio (to starting aniline) | Key Reaction Parameters |
| 1 | 3,5-Difluoroaniline | 1.0 | - |
| Chloral Hydrate | 1.1 | Reflux, 1-2 hours | |
| Hydroxylamine Hydrochloride | 1.1 | ||
| Concentrated H₂SO₄ | - | 60-70 °C, 30 min | |
| 2 | 5,7-Difluoroisatin | 1.0 (from Step 1) | - |
| Hydrazine Hydrate (80%) | 4.5 | 120-130 °C, 1-2 hours | |
| Potassium Hydroxide | 4.5 | 190-200 °C, 3-4 hours | |
| Ethylene Glycol | Solvent | - |
Table 2: Physical and Safety Data of Key Reagents
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | 37-41 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[12][13][14][15][16] |
| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | 57 | Toxic if swallowed. Causes skin and serious eye irritation.[2][3][4][5][17] |
| Hydroxylamine Hydrochloride | H₄ClNO | 69.49 | 155-158 | May be corrosive to metals. Toxic if swallowed. Harmful in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer.[1][6][7] |
Scale-up Considerations
Transitioning the laboratory-scale synthesis to a larger, pilot, or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
-
Heat Management: Both the isatin synthesis (cyclization in sulfuric acid) and the Wolff-Kishner reduction are highly exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. Jacketed reactors with controlled heating and cooling systems are essential.
-
Reagent Addition: The portion-wise addition of the isonitrosoacetanilide to hot sulfuric acid and the controlled addition of potassium hydroxide in the Wolff-Kishner reduction are crucial for managing the reaction rate and temperature. Automated dosing systems should be employed for large-scale production.
-
Gas Evolution: The Wolff-Kishner reduction involves the evolution of a large volume of nitrogen gas. The reactor system must be equipped with an adequate venting and off-gas handling system to manage the pressure increase safely.
-
Material Handling: Handling large quantities of corrosive (sulfuric acid, potassium hydroxide) and toxic (3,5-difluoroaniline, chloral hydrate, hydroxylamine hydrochloride) materials requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed transfer systems).
-
Work-up and Isolation: Filtration and drying of large quantities of product require appropriately sized equipment. The use of filter presses and vacuum dryers is common in scale-up operations.
-
Solvent Selection and Recovery: While ethylene glycol is a suitable solvent for the Wolff-Kishner reduction due to its high boiling point, its viscosity and potential for recovery should be evaluated for large-scale processes. Alternative high-boiling solvents may be considered.
Mandatory Visualizations
Caption: A schematic overview of the two-step synthesis of this compound.
Caption: Inhibition of VEGFR and PDGFR signaling by this compound derivatives.
Biological Context and Applications
Derivatives of 5-fluoroindolin-2-one have been extensively investigated as inhibitors of various protein kinases. Notably, they have shown potent activity against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptor tyrosine kinases are key regulators of angiogenesis (the formation of new blood vessels) and cell proliferation, processes that are often dysregulated in cancer.
By inhibiting the ATP binding site of these kinases, this compound and its analogs can block the downstream signaling cascades that lead to tumor growth, invasion, and metastasis. The VEGFR and PDGFR signaling pathways involve a complex network of protein-protein interactions and phosphorylation events, ultimately leading to the activation of transcription factors that promote cell division, survival, and migration. The provided diagram illustrates how an inhibitor like this compound can block these critical cellular processes.
Conclusion
The synthetic route and protocols detailed in this application note provide a robust foundation for the preparation of this compound for research and drug development purposes. The outlined scale-up considerations highlight the critical parameters that must be addressed to transition this synthesis to larger-scale production safely and efficiently. The biological context provided underscores the potential of this fluorinated scaffold in the development of targeted therapies, particularly in the field of oncology.
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Hydroxylamine hydrochloride - Safety Data Sheet [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Microwave-assisted Wolff-Kishner reduction reaction | Semantic Scholar [semanticscholar.org]
- 10. Microwave-assisted Wolff-Kishner reduction reaction - ProQuest [proquest.com]
- 11. "Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptot" by Charles Michael Clay [corescholar.libraries.wright.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemimpex.com [chemimpex.com]
- 15. synquestlabs.com [synquestlabs.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. pentachemicals.eu [pentachemicals.eu]
Application Notes and Protocols: Derivatization of the C3 Position of 5,7-Difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the chemical modification of the C3 position of 5,7-difluoroindolin-2-one. This scaffold is a key building block in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents, particularly in oncology and anti-inflammatory research. The protocols provided herein are based on established chemical reactions and can be adapted for the synthesis of a diverse library of C3-substituted this compound derivatives.
Introduction to C3 Derivatization of this compound
The C3 position of the indolin-2-one core is a nucleophilic center that readily undergoes a variety of chemical transformations. This reactivity allows for the introduction of a wide range of functional groups, which can significantly modulate the biological activity of the parent molecule. Common derivatization strategies include Knoevenagel condensation, aldol reactions, and Mannich reactions, leading to the formation of C-C and C-N bonds at this position. The resulting derivatives have shown promise as inhibitors of various protein kinases and enzymes involved in disease pathogenesis.
Key Derivatization Reactions at the C3 Position
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the context of this compound, the active methylene group at the C3 position reacts with various aldehydes and ketones to yield 3-alkylidene-5,7-difluoroindolin-2-ones. This reaction is a cornerstone for synthesizing compounds with potential anticancer and anti-inflammatory properties.[1][2]
Aldol Reaction
The aldol reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound. The C3 position of this compound can be deprotonated to form an enolate, which can then react with aldehydes or ketones to form β-hydroxy carbonyl compounds. These can be subsequently dehydrated to yield α,β-unsaturated derivatives. This reaction is particularly useful for creating derivatives with extended conjugation.
Mannich Reaction
The Mannich reaction is an aminoalkylation reaction that involves the reaction of a compound containing an active hydrogen atom (in this case, the C3 of this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. This three-component reaction introduces an aminomethyl group at the C3 position, providing a handle for further functionalization or for creating compounds with specific pharmacodynamic properties.[3][4]
Experimental Protocols
Protocol 1: Knoevenagel Condensation for the Synthesis of 3-Alkylidene-5,7-difluoroindolin-2-one Derivatives
This protocol describes a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid (optional, co-catalyst)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1-0.2 eq) to the reaction mixture. A few drops of glacial acetic acid can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Experimental Workflow for Knoevenagel Condensation:
Caption: Knoevenagel Condensation Workflow
Protocol 2: Aldol-Type Reaction for the Synthesis of 3-Hydroxy-3-substituted-5,7-difluoroindolin-2-one Derivatives
This protocol outlines a general procedure for the aldol-type addition of an aldehyde or ketone to this compound.
Materials:
-
This compound
-
Aldehyde or Ketone
-
Strong base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Ammonium chloride (NH₄Cl) solution (for quenching)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add this compound (1.0 eq) to the cooled THF.
-
Slowly add a strong base such as LDA (1.1 eq) to the solution to form the enolate. Stir for 30-60 minutes at -78 °C.
-
Add the aldehyde or ketone (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to proceed at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by spectroscopic methods.
Experimental Workflow for Aldol-Type Reaction:
Caption: Aldol-Type Reaction Workflow
Protocol 3: Mannich Reaction for the Synthesis of 3-(Aminoalkyl)-5,7-difluoroindolin-2-one Derivatives
This protocol provides a general method for the Mannich reaction of this compound.
Materials:
-
This compound
-
Formaldehyde (aqueous solution, ~37%)
-
Secondary amine (e.g., dimethylamine, piperidine)
-
Ethanol or Methanol (solvent)
-
Acetic acid (catalyst)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, prepare a solution of the secondary amine (1.2 eq) in ethanol.
-
To this solution, add aqueous formaldehyde (1.2 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product by spectroscopic methods.
Experimental Workflow for Mannich Reaction:
Caption: Mannich Reaction Workflow
Quantitative Data Summary
The following tables summarize representative quantitative data for C3-substituted oxindole derivatives. It is important to note that yields and biological activities can vary significantly depending on the specific substituents on both the indolinone core and the derivatizing agent.
Table 1: Reaction Yields for C3-Derivatization of Oxindoles
| Reaction Type | Starting Material | Derivatizing Agent | Product Type | Yield (%) | Reference |
| Knoevenagel | 5-Fluoroindolin-2-one | Thiazole-2-carbaldehyde | 3-(Thiazol-2-ylmethylene) | Not Specified | |
| Knoevenagel | Various Aldehydes | Malononitrile | 2-Alkylidenemalononitrile | 83-96 | [2] |
| Aldol-Type | Diketone | Intramolecular | Cyclopentenone | Not Specified | |
| Mannich | Indole | Dichloromethane, Sec. Amine | 3-Aminomethylindole | Moderate to Excellent | [5] |
Table 2: Biological Activity of C3-Substituted Oxindole Derivatives
| Compound Class | Target | Assay | IC₅₀ / Activity | Reference |
| 3-Substituted Oxindoles | EGFR | Kinase Inhibition | IC₅₀ = 1.38 µM | [6] |
| 3-Substituted Oxindoles | VEGFR-2 | Kinase Inhibition | Not Specified | [6] |
| 3-Substituted Oxindoles | Tubulin Polymerization | Inhibition Assay | IC₅₀ = 7.99 µM | [6] |
| Bis-arylidene Oxindoles | Estrogen Receptor | Cell Growth Inhibition (MCF-7) | Low-nanomolar | [7] |
| Spiro Thiochromene–Oxindoles | COX-2 | BSA Denaturation Inhibition | IC₅₀ = 127.47 µg/mL | [8] |
| Indole-3-acetic acid derivs. | Inflammation | Kaolin Edema Test | ~2x Indomethacin | [9] |
| 3-(3-hydroxyphenyl)-indolin-2-one | Inflammation | Nitric Oxide Production | High Inhibition | [10] |
Signaling Pathway Diagrams
The C3-substituted this compound derivatives often exert their biological effects by modulating key signaling pathways implicated in cancer and inflammation.
Anticancer Activity: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many 3-substituted indolin-2-ones function as inhibitors of receptor tyrosine kinases such as VEGFR-2 and EGFR.[11][12] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway:
Caption: VEGFR-2 Signaling Inhibition
EGFR Signaling Pathway:
Caption: EGFR Signaling Inhibition
Anti-inflammatory Activity: Inhibition of the COX-2 Pathway
Certain derivatives of indolin-2-one exhibit anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[8] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
COX-2 Inflammatory Pathway:
Caption: COX-2 Pathway Inhibition
Conclusion
The derivatization of the C3 position of this compound offers a versatile platform for the synthesis of novel, biologically active compounds. The methodologies presented herein for Knoevenagel condensation, aldol reactions, and Mannich reactions provide a robust foundation for generating extensive libraries of derivatives for drug discovery programs. The potential of these compounds to modulate key signaling pathways in cancer and inflammation underscores the importance of continued research and development in this area. Further optimization of reaction conditions and exploration of novel derivatizing agents will undoubtedly lead to the discovery of new therapeutic candidates.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oarjbp.com [oarjbp.com]
- 4. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 5,7-Difluoroindolin-2-one
Welcome to the technical support center for the synthesis of 5,7-Difluoroindolin-2-one. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method for the synthesis of this compound is a two-step process starting from 3,5-difluoroaniline. The first step involves the N-acylation of 3,5-difluoroaniline with chloroacetyl chloride to form the intermediate, N-(3,5-difluorophenyl)-2-chloroacetamide. The second step is an intramolecular Friedel-Crafts cyclization of this intermediate, typically promoted by a Lewis acid such as aluminum chloride (AlCl₃), to yield the final product.
Q2: Why is the Friedel-Crafts cyclization step challenging for this synthesis?
The intramolecular Friedel-Crafts cyclization can be challenging due to the electronic properties of the starting material. The two fluorine atoms on the phenyl ring are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. This deactivation means that forcing conditions (e.g., higher temperatures, stronger Lewis acids, or longer reaction times) may be required, which can in turn lead to an increase in side reactions.[1]
Q3: What are the most common side reactions observed during the synthesis of this compound?
The primary side reactions are typically associated with the Friedel-Crafts cyclization step and can include:
-
Incomplete cyclization: Due to the deactivated nature of the aromatic ring, the starting N-(3,5-difluorophenyl)-2-chloroacetamide may be recovered unreacted.
-
Polymerization/Decomposition: Under harsh reaction conditions, the starting material or product can degrade or polymerize, leading to the formation of insoluble, tar-like materials.
-
Intermolecular reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.
-
Hydrolysis of the chloroacetamide: If moisture is present, the chloroacetamide intermediate can hydrolyze back to 3,5-difluoroaniline.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of N-(3,5-difluorophenyl)-2-chloroacetamide (Step 1) | 1. Deactivated aniline: 3,5-difluoroaniline is a relatively weak nucleophile due to the electron-withdrawing fluorine atoms. 2. Moisture: Chloroacetyl chloride is highly reactive with water. 3. Base: Insufficient or inappropriate base to scavenge the HCl byproduct. | 1. Reaction conditions: Consider using a schlenk line or glovebox to ensure anhydrous conditions. Use freshly distilled solvents. 2. Base selection: A non-nucleophilic base such as triethylamine or pyridine is recommended. Ensure at least one equivalent of base is used. 3. Temperature control: The reaction is exothermic. Add the chloroacetyl chloride dropwise at 0 °C to control the reaction rate. |
| Low or no yield of this compound (Step 2 - Cyclization) | 1. Deactivated aromatic ring: The two fluorine atoms strongly deactivate the ring, making the intramolecular Friedel-Crafts reaction difficult.[1] 2. Lewis acid quality: The Lewis acid (e.g., AlCl₃) may be of poor quality or partially hydrolyzed. 3. Insufficient heating: The reaction may require thermal energy to overcome the activation barrier. | 1. Lewis acid: Use a fresh, high-purity bottle of aluminum chloride. Consider using a stronger Lewis acid if AlCl₃ is ineffective, but be aware of increased side reactions. Use a stoichiometric amount or more of the Lewis acid as the product can form a complex with it.[2] 2. Temperature: Carefully increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal balance between product formation and decomposition. 3. Solvent: A high-boiling, inert solvent such as nitrobenzene or dichloroethane may be beneficial. |
| Formation of a dark, insoluble tar-like substance | 1. High reaction temperature: Excessive heat can lead to decomposition and polymerization. 2. Concentrated reaction mixture: High concentrations can favor intermolecular side reactions. | 1. Temperature control: Maintain the lowest possible temperature that allows for the reaction to proceed at a reasonable rate. 2. Dilution: Run the reaction at a higher dilution to favor the intramolecular cyclization. |
| Product is contaminated with starting material | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Insufficient Lewis acid: Not enough catalyst to drive the reaction forward. | 1. Reaction time: Increase the reaction time and monitor for the disappearance of the starting material. 2. Lewis acid amount: Ensure at least a stoichiometric amount of the Lewis acid is used relative to the chloroacetamide. |
Experimental Protocols
Step 1: Synthesis of N-(3,5-difluorophenyl)-2-chloroacetamide
Materials:
-
3,5-Difluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-difluoroaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred mixture via a dropping funnel over 30-60 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting aniline.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3,5-difluorophenyl)-2-chloroacetamide. The product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound (Intramolecular Friedel-Crafts Cyclization)
Materials:
-
N-(3,5-difluorophenyl)-2-chloroacetamide
-
Aluminum chloride (AlCl₃), anhydrous
-
Anhydrous, high-boiling point solvent (e.g., 1,2-dichloroethane or nitrobenzene)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.5 - 2.0 equivalents).
-
Add the anhydrous solvent and stir to form a suspension.
-
Add the N-(3,5-difluorophenyl)-2-chloroacetamide (1 equivalent) portion-wise to the stirred suspension. The addition may be exothermic.
-
Heat the reaction mixture to reflux (the optimal temperature may need to be determined empirically, typically in the range of 80-140 °C) and monitor the progress by TLC or LC-MS.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the cyclization step.
References
Technical Support Center: Purification of 5,7-Difluoroindolin-2-one and its Derivatives
Welcome to the technical support center for the purification of 5,7-Difluoroindolin-2-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and its derivatives?
A1: The most common and effective purification techniques for this class of compounds are column chromatography and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity of the product.
Q2: What are some common challenges encountered during the purification of these fluorinated indolinones?
A2: Researchers may face several challenges, including:
-
Co-elution of impurities: Structurally similar byproducts can be difficult to separate by column chromatography.
-
"Oiling out": During recrystallization, the compound may separate as an oil instead of forming crystals, which hinders purification.
-
Low recovery: The compound may have significant solubility in the recrystallization solvent even at low temperatures, or it may adhere strongly to the chromatography stationary phase.
-
Compound instability: Some derivatives may be sensitive to the silica gel used in column chromatography.
Q3: How can I monitor the progress of my purification?
A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. It helps in selecting an appropriate solvent system for column chromatography and in identifying the fractions containing the pure compound. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate mobile phase polarity.- Column overloading.- Improper column packing. | - Optimize Mobile Phase: Use TLC to test various solvent systems. For this compound and its derivatives, start with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). Gradually increase the polarity to achieve better separation.- Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded.- Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or channels. |
| Compound is not Eluting from the Column | - Mobile phase is not polar enough.- Strong interaction with the stationary phase. | - Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.- Consider a Different Stationary Phase: If the compound is highly polar, reverse-phase chromatography might be a better option. |
| Streaking or Tailing of Spots on TLC/Fractions | - Compound is too concentrated.- Presence of highly polar impurities.- Compound is acidic or basic. | - Dilute the Sample: Ensure the sample is fully dissolved and not overloaded on the TLC plate or column.- Pre-adsorb on Silica: For column chromatography, pre-adsorbing the crude material onto a small amount of silica gel before loading can improve separation.- Add a Modifier: For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, a small amount of triethylamine can be beneficial. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | - Solution is cooling too rapidly.- The chosen solvent is not ideal; the compound is too soluble.- High concentration of impurities. | - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Change Solvent System: Try a different solvent or a mixture of solvents (a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is less soluble).- Pre-purify: If the crude material is very impure, a preliminary purification by column chromatography may be necessary. |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate Solvent: Gently evaporate some of the solvent to increase the concentration of the compound.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound. |
| Low Recovery of Purified Product | - The compound has significant solubility in the chosen solvent at low temperatures.- Premature crystallization during hot filtration. | - Select a Better Solvent: Test different solvents to find one where the compound has very low solubility at cold temperatures.- Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat Funnel: During hot filtration to remove insoluble impurities, preheat the funnel to prevent the product from crystallizing prematurely. |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum Ether (or Hexane)
-
Ethyl Acetate
-
Glass column, flasks, and other standard laboratory glassware
2. Mobile Phase Selection:
-
Prepare several small TLC chambers with different ratios of Petroleum Ether:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane) and spot it on TLC plates.
-
Develop the plates in the prepared chambers.
-
The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4. For this compound, a system of Petroleum Ether:Ethyl Acetate (7:3) is a good starting point.
3. Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.
-
Allow the silica gel to settle, ensuring a flat, even surface. Drain the excess solvent until the solvent level is just above the silica bed.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if necessary) to maintain a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by spotting the collected fractions on TLC plates and visualizing under UV light.
6. Isolation of Pure Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Petroleum Ether:Ethyl Acetate (7:3 v/v) |
| Crude Product Purity | ~85% |
| Post-Chromatography Purity | >98% |
| Typical Yield | 80-90% |
Recrystallization of this compound Derivatives
1. Solvent Screening:
-
Place a small amount of the crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water) to each tube.
-
Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature. For many indolin-2-one derivatives, ethanol or an ethanol/water mixture is a good starting point.
2. Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Quantitative Data Summary (Illustrative)
| Parameter | Value |
| Recrystallization Solvent | Ethanol |
| Crude Product Purity | ~90% |
| Post-Recrystallization Purity | >99% |
| Typical Yield | 75-85% |
Visualizations
Technical Support Center: Synthesis of 5,7-Difluoroindolin-2-one
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of 5,7-Difluoroindolin-2-one.
Troubleshooting Guide and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While specific literature for this compound is not abundant, a common and effective strategy for synthesizing substituted oxindoles involves a multi-step process. This typically begins with the reaction of a corresponding dihalonitrobenzene, in this case, 1,3-difluoro-2-nitrobenzene, with a malonic ester. This is followed by a reductive cyclization of the nitro group and subsequent hydrolysis and decarboxylation to yield the final oxindole product.[1][2][3]
Q2: I am experiencing very low yields. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete reaction at any of the key steps is a primary suspect. Ensure your starting materials are pure and dry, as moisture can interfere with many of the reagents used. The efficiency of the reduction and cyclization step is also critical; ensure your reducing agent is active and used in the correct stoichiometric amount. Finally, purification losses can significantly impact the final yield; care should be taken during extraction and chromatography.
Q3: My final product is impure. What are common side products and how can I avoid them?
A3: Impurities often arise from incomplete reactions or side reactions. In the initial substitution reaction, incomplete reaction can leave unreacted starting materials. During the reductive cyclization, partial reduction of the nitro group can lead to various intermediates. Over-reduction can also be an issue with certain reducing agents. To minimize impurities, it is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[4] Adjusting reaction times and temperatures based on TLC analysis can help ensure the reaction goes to completion without forming excessive byproducts. Careful control of the amount of reducing agent is also recommended.
Q4: How can I best purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel.[1][4] The choice of eluent is critical for good separation. A common solvent system for oxindoles is a mixture of petroleum ether and ethyl acetate.[4] The exact ratio will need to be optimized for your specific product and impurities, which can be determined by running TLC with different solvent mixtures. Recrystallization from a suitable solvent can also be an effective final purification step to obtain a highly pure product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in the initial substitution reaction | - Inactive base (e.g., sodium methoxide).- Wet solvents or reagents.- Insufficient reaction time or temperature. | - Use freshly prepared or properly stored base.- Ensure all glassware, solvents, and reagents are thoroughly dried.- Monitor the reaction by TLC and adjust the reaction time and temperature as needed. |
| Incomplete reductive cyclization | - Inactive or insufficient reducing agent (e.g., iron powder, palladium on carbon).- Poor reaction conditions for the specific reducing agent. | - Use fresh, high-quality reducing agent.- Optimize the reaction conditions (solvent, temperature, pH) for the chosen reducing agent. For example, with iron powder, an acidic medium is often required. |
| Formation of a complex mixture of byproducts | - Reaction temperature is too high.- Incorrect stoichiometry of reagents.- Presence of oxygen in reactions sensitive to it. | - Maintain the recommended reaction temperature.- Carefully measure and add all reagents in the correct proportions.- For air-sensitive reactions, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Difficulty in isolating the product after extraction | - Emulsion formation during aqueous workup.- Product has some solubility in the aqueous layer. | - To break emulsions, add a small amount of brine or a different organic solvent.- Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous phase. |
| Poor separation during column chromatography | - Inappropriate solvent system.- Overloading the column.- Column not packed properly. | - Use TLC to determine the optimal eluent system for separation.- Do not load too much crude product onto the column relative to the amount of silica gel.- Ensure the column is packed uniformly to avoid channeling. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related Synthesis (5-fluoroindol-2-one) [3]
| Entry | Acid | Solvent | Time (h) | Yield (%) |
| 1 | 6M HCl (3 eq.) | Methanol | 2 | 95 |
| 2 | 6M HCl (1.8 eq.) | Methanol | 2 | 92 |
This table demonstrates the effect of reagent stoichiometry on the yield of a similar reaction, highlighting the importance of optimizing reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 5-Fluorooxindole (Adaptable for this compound) [1][3]
This protocol is based on the synthesis of 5-fluorooxindole and can be adapted for this compound by starting with the appropriate difluoronitrobenzene.
Step 1: Synthesis of Diethyl 2-(4-fluoro-2-nitrophenyl)malonate
-
Under an inert atmosphere, sodium methoxide is added to dimethyl sulfoxide.
-
Dimethyl malonate is then added dropwise while stirring at room temperature.
-
The mixture is heated to remove the methanol formed during the reaction.
-
After cooling, 2,4-difluoronitrobenzene is added dropwise, and the reaction is heated.
-
After completion, the reaction is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Step 2: Reductive Cyclization and Decarboxylation
-
The purified product from Step 1 is dissolved in a suitable solvent (e.g., methanol).
-
A reducing agent (e.g., iron powder with hydrochloric acid or palladium on carbon with hydrogen gas) is added.
-
The reaction is stirred, typically at an elevated temperature, until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration.
-
The filtrate, containing the intermediate, is then subjected to hydrolysis and decarboxylation, often by heating with an acid (e.g., hydrochloric acid).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The final product is extracted with an organic solvent, washed, dried, and purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Proposed synthetic pathway for this compound.
References
- 1. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents [patents.google.com]
- 4. 5,6-Difluoro-2-oxoindole synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in fluorinated indole synthesis
Welcome to the technical support center for fluorinated indole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields in their experiments. Fluorinated indoles are crucial building blocks in pharmaceuticals and advanced materials, but their synthesis can present unique difficulties.[1][2] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to address specific issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a 4-fluoroindole is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer indole synthesis of fluoroindoles are a common problem.[1] Several factors can be responsible. The primary causes and troubleshooting steps include:
-
Poor Quality of Starting Materials: Ensure the purity of your (fluorophenyl)hydrazine and ketone/aldehyde starting materials. Impurities can trigger side reactions or inhibit the catalyst.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Experiment with different Brønsted or Lewis acids (e.g., H₂SO₄, PPA, ZnCl₂) and optimize the concentration.
-
Suboptimal Reaction Temperature and Time: High temperatures can cause degradation, while insufficient time can lead to incomplete conversion.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[1]
-
Inefficient Cyclization: The key[4][4]-sigmatropic rearrangement and subsequent cyclization step can be inefficient.[1] It is crucial to conduct the reaction under anhydrous conditions, as water can interfere with the acid catalyst and reactive intermediates.[1]
-
Formation of Isomeric Byproducts: Using unsymmetrical ketones can lead to the formation of two different regioisomeric indoles. The selectivity can be influenced by the acidity of the medium and steric factors.[1]
Q2: My fluorinated indole appears to be degrading during the reaction or workup. What are the likely causes?
A2: Fluorinated indoles can be susceptible to degradation under certain conditions.[3] Key factors include:
-
pH Sensitivity: Indoles are generally more prone to degradation under acidic conditions compared to neutral or basic environments.[3] Strong acids can cause rapid color changes (e.g., pink, purple, or brown) in the solution, indicating decomposition.[3]
-
Thermal Instability: While fluorinated molecules often have enhanced thermal stability, high temperatures can accelerate degradation, particularly in the presence of strong acids or bases.[3][5]
-
Photostability: Indole derivatives can be sensitive to light. It is recommended to protect solutions of fluorinated indoles from light to prevent potential photodecomposition.[3]
-
Oxidation: Indoles are susceptible to oxidation, which can lead to polymerization and the formation of colored byproducts.[4]
Q3: I am observing significant defluorination of my target molecule. How can I prevent this?
A3: Defluorination is a critical issue where fluorine atoms are unintentionally removed from the molecule, leading to impurities and loss of desired pharmacological properties.[5] This is often observed in palladium-catalyzed cross-coupling reactions.[5] Strategies to mitigate defluorination include:
-
Lower Reaction Temperature: Many defluorination pathways are kinetically driven and accelerate at higher temperatures. Lowering the temperature and extending the reaction time can be effective.[5]
-
Use a Milder Base: Strong bases (e.g., NaOtBu) can promote the elimination of HF or alter the electronic properties of the indole ring, weakening the C-F bond. Consider using milder bases like K₂CO₃ or Cs₂CO₃.[5]
-
Screen Different Ligands: In Pd-catalyzed reactions, the choice of ligand is crucial. Screening different phosphine ligands can help modulate the reactivity and stability of the palladium catalyst and its intermediates.[5]
-
Consider Substituent Stability: The stability of the C-F bond is influenced by the type of fluorine-containing group. The stability of 6-substituted 1H-indoles increases in the order of CH₂F < CHF₂ ≪ CF₃.[5][6][7] Monofluorinated alkyl groups are generally more susceptible to nucleophilic displacement.[5][6]
Q4: How do I choose the right fluorinating agent for my indole synthesis?
A4: The choice of fluorinating agent is critical and depends on the desired position of fluorination and the substrate's sensitivity. They are broadly classified as electrophilic or nucleophilic.
-
Electrophilic Fluorinating Agents: These reagents, such as Selectfluor and N-Fluorobenzenesulfonimide (NFSI), are often used for direct C-H fluorination on the indole ring.[8][9] They are generally bench-stable and easier to handle than nucleophilic agents.[9] Selectfluor is effective for synthesizing 3-fluorooxindoles from indoles.[8][10]
-
Nucleophilic Fluorinating Agents: Reagents like diethylaminosulfur trifluoride (DAST) are used to replace hydroxyl groups with fluorine.[11] Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common sources for nucleophilic aromatic substitution (SₙAr) reactions.[4] These reagents are often highly sensitive to moisture.[4]
Troubleshooting Guide: Low Yield
This guide provides a systematic approach to diagnosing and solving common issues leading to low yields in fluorinated indole synthesis.
| Symptom / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive fluorinating reagent (e.g., moisture contamination).[4] 2. Incompatible solvent.[4] 3. Suboptimal reaction temperature.[4][5] 4. Poor quality of starting materials.[1] | 1. Use a fresh, properly stored fluorinating agent. Ensure anhydrous conditions for moisture-sensitive reagents.[4] 2. Screen a range of anhydrous, non-nucleophilic solvents (e.g., acetonitrile). Check reagent compatibility with the solvent.[4] 3. Optimize the temperature. Some reactions require elevated temperatures, while others need lower temperatures to prevent side reactions.[4] 4. Verify the purity of starting materials via analytical techniques (NMR, GC-MS). |
| Multiple Spots on TLC (Byproduct Formation) | 1. Formation of regioisomers (with unsymmetrical ketones in Fischer synthesis).[1] 2. Side reactions due to harsh conditions (e.g., strong acid, high temperature).[1][5] 3. Decomposition of the product or starting material.[3][5] 4. Defluorination.[5] | 1. Modify the acid catalyst or reaction conditions to improve regioselectivity. Isolate the desired isomer via column chromatography.[1] 2. Employ milder reaction conditions (e.g., lower temperature, weaker base/acid).[4][5] 3. Monitor the reaction closely by TLC to avoid over-running. Protect the reaction from light and air if necessary.[1][3] 4. See FAQ Q3 for mitigation strategies (milder base, lower temperature, ligand screening).[5] |
| Difficulty in Isolating Product / Low Yield After Purification | 1. Product is volatile. 2. Emulsion formation during aqueous workup.[1] 3. Degradation on silica gel during column chromatography.[5] | 1. Use care during solvent removal; avoid high temperatures or high vacuum. 2. Add brine to the aqueous layer to help break the emulsion.[1] 3. Deactivate the silica gel by pre-treating it with a small percentage of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina.[5] |
Data Presentation: Optimizing Electrophilic Fluorination
The synthesis of 3-fluorooxindoles from indoles using Selectfluor is highly dependent on the reaction conditions. The following table summarizes the effect of solvent systems and reagent equivalents on the yield of 3-fluoro-3-methyloxindole.
Table 1: Effect of Reaction Conditions on the Yield of 3-Fluoro-3-methyloxindole
| Entry | Solvent System (v/v) | Equivalents of Selectfluor | Yield (%) |
| 1 | Acetonitrile / Water (4:1) | 2 | 45 |
| 2 | Acetonitrile / Trifluoroethanol (4:1) | 2 | 29 |
| 3 | Acetonitrile / Methanol (4:1) | 3 | 57 |
| 4 | Acetonitrile / Water (1:1) | 3 | 71 |
| 5 | Acetonitrile / Water (1:1) | 1 | Low |
| 6 | Acetonitrile / Water (1:1) | >3 | Low |
| Data adapted from Takeuchi, Y., et al., Org. Lett., 2000, 2, 639-642.[10] |
The optimal conditions were found to be 3 equivalents of Selectfluor in a 1:1 acetonitrile/water solvent system, yielding 71% of the desired product.[10]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of Indoles to 3-Fluorooxindoles
This protocol is adapted from a method for synthesizing 3-fluorooxindoles using Selectfluor.[10]
Materials:
-
Substituted Indole (1.0 equiv)
-
Selectfluor (3.0 equiv)
-
Acetonitrile (ACS grade)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the indole (0.2-0.4 mmol) in a 1:1 mixture of acetonitrile and water (2 mL).
-
Reagent Addition: Add Selectfluor (3.0 equiv) to the stirred solution at room temperature.
-
Reaction Monitoring: Allow the mixture to stir overnight. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (10 mL), 4% HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-fluorooxindole product.[10]
-
Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in fluorinated indole synthesis.
Proposed Reaction Pathway: Synthesis of 3-Fluorooxindoles
This diagram illustrates a proposed mechanism for the synthesis of 3-fluorooxindoles from 3-substituted indoles using Selectfluor in an acetonitrile/water medium.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 9. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
Overcoming challenges in the fluorination of indolinone rings
Welcome to the Technical Support Center for Overcoming Challenges in the Fluorination of Indolinone Rings. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common issues encountered during the synthesis of fluorinated indolinones.
Frequently Asked Questions (FAQs)
Q1: Why is the selective fluorination of indolinone rings a significant challenge?
The introduction of fluorine into organic molecules can be difficult due to the high reactivity of many fluorinating agents, which can lead to a lack of selectivity.[1] For indolinone rings, the challenge lies in controlling the regioselectivity (i.e., the position of fluorination) and avoiding unwanted side reactions. The electron-rich nature of the indolinone core makes it susceptible to electrophilic attack, but directing the fluorine atom to a specific carbon, such as C3, requires careful selection of reagents and optimization of reaction conditions.[2][3] Common problems include over-fluorination, decomposition of the starting material, and the formation of constitutional isomers.[4][5]
Q2: What are the main types of fluorinating agents used for indolinones?
Fluorinating agents are broadly classified into electrophilic and nucleophilic categories.[6][7]
-
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine equivalent ("F+"). They are the most common choice for fluorinating electron-rich systems like indolinones.[8] Prominent examples include N-F reagents such as Selectfluor (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI), and N-Fluoro-o-benzenedisulfonimide (NFOBS).[1][8][9] These agents are generally stable, easier to handle than elemental fluorine, and offer a range of reactivities.[9][10]
-
Nucleophilic Fluorinating Agents: These reagents, where a fluoride anion is the active species, are less common for direct fluorination of the indolinone core but are crucial for other synthetic routes.[6][11] Sources like potassium fluoride or tetra-n-butylammonium fluoride (TBAF) are often used in SN2-type reactions on pre-functionalized substrates.[12][13] A key challenge with nucleophilic sources is that "naked" fluoride anions are strongly basic, which can cause undesired side reactions.[4]
Q3: How do I choose between an electrophilic or nucleophilic fluorination strategy?
The choice depends on your synthetic route and target molecule.
-
Choose Electrophilic Fluorination when you have an electron-rich indolinone precursor and want to directly substitute a hydrogen atom with fluorine. This is the most common approach for creating C3-fluorinated oxindoles.[2] Electrophilic fluorination is often used to create valuable fluorinated nitrogen heterocycles under mild conditions.[14]
-
Choose Nucleophilic Fluorination when you have a substrate with a good leaving group (e.g., a halogen or sulfonate) at the position you wish to fluorinate. While challenging, this method is essential for constructing C-F bonds, particularly from alcohols or in ring-opening reactions of epoxides or aziridines.[11][15]
Troubleshooting Guide
This section addresses specific problems you may encounter during the fluorination of indolinone derivatives.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Incorrect Reagent Reactivity | The chosen N-F reagent may be too mild or too harsh. Consult a quantitative reactivity scale to select a more appropriate reagent.[16][17] For example, pentachloro-N-fluoropyridinium triflate is significantly more reactive than Selectfluor.[16] |
| Poor Substrate Solubility | The indolinone starting material or the fluorinating agent may not be fully dissolved in the chosen solvent. Screen different solvents (e.g., MeCN, DMF, CH2Cl2) to improve solubility. Ensure all reagents are fully dissolved before proceeding. |
| Decomposition of Starting Material | The reaction conditions (e.g., temperature, strong base/acid) or the fluorinating agent itself may be degrading the indolinone scaffold.[4] Run the reaction at a lower temperature, use a milder reagent, and ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[14] |
| Presence of Water | Trace amounts of water can quench reagents or lead to unwanted side products, such as hydroxylation.[18][19] Ensure all glassware is oven-dried and use anhydrous solvents. Dry solid reagents like Selectfluor under vacuum before use.[14] |
Problem 2: Poor Regioselectivity (Fluorine at the wrong position)
| Possible Cause | Recommended Solution |
| Steric Hindrance | Bulky substituents on the indolinone ring can block access to the desired reaction site. Consider modifying the substrate or using a smaller fluorinating agent if possible. |
| Electronic Effects | The inherent electronic properties of your substrate dictate the most nucleophilic position. Electron-donating or withdrawing groups on the ring will influence the site of electrophilic attack. In some cases, achieving functionalization on the six-membered ring is more challenging due to lower electron density.[3] |
| Reaction Mechanism | The reaction may proceed through an unexpected pathway. Acid-mediated ring-opening of related heterocycles can traverse a path between SN1 and SN2, leading to a lack of regiocontrol.[15] Carefully consider the proposed mechanism and how solvent or additives might influence it. |
Problem 3: Formation of Multiple Products (e.g., difluorination, side reactions)
| Possible Cause | Recommended Solution |
| Over-fluorination | The mono-fluorinated product is more reactive than the starting material, leading to a second fluorination. Use a sub-stoichiometric amount of the fluorinating agent (e.g., 0.9-1.0 equivalents) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. |
| Hydroxylation or Alkoxylation | Nucleophilic solvents (water, alcohols) are reacting with intermediates. An efficient difluorohydroxylation of indoles using Selectfluor has been developed where water or alcohols act as the nucleophile.[18][19] To avoid this, switch to a non-nucleophilic solvent like acetonitrile or dichloromethane. |
| Dearomatization | This is a common issue with electron-rich aromatic compounds like phenols when using electrophilic fluorinating agents.[8] Adjusting the reactivity of the fluorinating agent or changing the solvent may mitigate this. |
| Formation of Byproducts | The basicity of some fluoride sources can lead to elimination side products.[11] If using a nucleophilic approach, consider reagents like PyFluor, which are known to reduce the formation of such byproducts.[11] |
Quantitative Data Summary
The choice of an electrophilic fluorinating agent is critical and is often determined through empirical experimentation.[17] A quantitative reactivity scale, established through kinetic studies, can simplify this selection process.[10]
Table 1: Relative Reactivity of Common Electrophilic N-F Reagents
This table provides a quantitative scale of reactivity for ten common fluorinating reagents, with Selectfluor serving as the reference point. The reactivities were determined in CH3CN.[16][17]
| Reagent Name | Acronym | Relative Reactivity (k_rel) |
| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | 1 |
| N-Fluorobenzenesulfonimide | NFSI | 2.1 x 10⁻² |
| N-Fluoro-2,4,6-trimethylpyridinium triflate | Me₃-NFPT | 2.5 x 10³ |
| N-Fluoro-2,6-dichloropyridinium triflate | Cl₂-NFPT | 1.1 x 10⁶ |
| N-Fluoro-2,3,4,5,6-pentachloropyridinium triflate | Cl₅-NFPT | 1.3 x 10⁷ |
Data adapted from Rozatian, N., et al., Chemical Science, 2018.[17]
Table 2: Example of Reaction Optimization Data for C3-Fluorination
The following table illustrates typical data from an optimization study for the fluorination of a 3-substituted 2-oxindole.[20]
| Entry | Fluorinating Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Selectfluor (1.2) | CH₃CN | 25 | 12 | 65 |
| 2 | Selectfluor (1.2) | DMF | 25 | 12 | 40 |
| 3 | Selectfluor (1.2) | CH₂Cl₂ | 25 | 12 | 55 |
| 4 | Selectfluor (1.5) | CH₃CN | 50 | 4 | 85 |
| 5 | NFSI (1.2) | CH₃CN | 25 | 24 | 30 |
| 6 | NFSI (1.2) | CH₃CN | 80 | 8 | 70 |
This table is an illustrative example based on typical optimization procedures.[20]
Experimental Protocols
General Protocol for Electrophilic Fluorination using Selectfluor
This protocol provides a general methodology for the fluorination of an activated indolinone substrate.
Materials:
-
Indolinone substrate
-
Selectfluor
-
Anhydrous acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere, add the indolinone substrate (1.0 equiv).[14]
-
Dissolution: Add anhydrous acetonitrile to dissolve the substrate completely. Stir the mixture at room temperature.
-
Reagent Addition: In a separate flask, weigh Selectfluor (1.1-1.5 equiv.). To minimize exposure to moisture, it is recommended to dry the Selectfluor under vacuum at 70-80 °C for 2 hours prior to use.[14] Add the Selectfluor to the reaction mixture in one portion or in batches.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a short plug of silica gel or basic alumina to remove reagent byproducts.[14]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired fluorinated indolinone.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Visualizations
Logical & Experimental Workflows
The following diagrams illustrate the typical experimental workflow and a troubleshooting decision tree for fluorination reactions.
Caption: General experimental workflow for electrophilic fluorination.
Caption: Troubleshooting decision tree for fluorination experiments.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthetic strategies for the construction of C3-fluorinated oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pharmtech.com [pharmtech.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. FluoBase: a fluorinated agents database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
- 11. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 12. Strategies for Nucleophilic C(sp3)-(Radio)Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
- 15. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Preventing dimer formation in 5,7-Difluoroindolin-2-one reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation and other side reactions during experiments with 5,7-Difluoroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions, and why is it a problem?
A1: Dimer formation is an undesired side reaction where two molecules of this compound, or its derivatives, react with each other to form a larger molecule (a dimer). This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates the purification process. The most common point of dimerization for oxindoles is the C3 position.
Q2: What makes this compound susceptible to dimer formation?
A2: The C3 position of the indolin-2-one ring is nucleophilic and can react with electrophilic partners. In the presence of a base, the proton at the C3 position can be removed to form an enolate, which is a potent nucleophile. This enolate can then attack another molecule of the starting material or an intermediate, leading to a dimer. The electron-withdrawing fluorine atoms at the 5 and 7 positions can increase the acidity of the C3 proton, potentially making enolate formation and subsequent dimerization more favorable under certain conditions.
Q3: How can I detect dimer formation in my reaction mixture?
A3: Dimer formation can be detected using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dimer will typically have a different Rf value than the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The dimer will show a mass corresponding to twice the molecular weight of the starting material (or a related intermediate).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the crude reaction mixture will show an extra set of signals corresponding to the dimer. The complexity of these signals can help in identifying the dimeric structure.
Q4: Is N-protection of the indolin-2-one nitrogen necessary?
A4: Yes, protecting the nitrogen atom of the indolin-2-one is a crucial step in many reactions. The NH proton is acidic and can be deprotonated by bases. This can lead to N-alkylation or other side reactions, and the resulting N-anion can influence the reactivity at the C3 position. Using a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Ts (tosyl), can prevent these side reactions and improve the selectivity of the desired transformation at the C3 position.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution(s) |
| Significant amount of dimer observed by TLC/LC-MS. | 1. Base is too strong or used in excess: Strong bases can lead to a high concentration of the reactive enolate, promoting dimerization. 2. High reaction temperature: Higher temperatures can accelerate the rate of dimerization. 3. High concentration of starting material: Increased proximity of molecules favors dimerization. 4. Slow addition of the electrophile: If the enolate is pre-formed and the electrophile is added slowly, the enolate has more time to react with the unreacted starting material. | 1. Optimize the base: Use a weaker base (e.g., K2CO3, Cs2CO3, or an organic base like DBU or DIPEA) or a stoichiometric amount of a stronger base. 2. Lower the reaction temperature: Run the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow down the rate of dimerization. 3. Use more dilute conditions: Decrease the concentration of your starting material. 4. Reverse addition: Add the base to a mixture of the this compound and the electrophile. This ensures the enolate is trapped by the electrophile as it is formed. |
| Low yield of the desired C3-functionalized product. | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Decomposition of starting material or product: The reaction conditions may be too harsh. 3. Steric hindrance: The electrophile or the substituents on the oxindole may be sterically bulky, hindering the reaction. 4. Incorrect solvent: The chosen solvent may not be optimal for the reaction. | 1. Monitor the reaction closely by TLC or LC-MS: Ensure the reaction is allowed to proceed until the starting material is consumed. 2. Use milder reaction conditions: Try a lower temperature or a weaker base. 3. Use a more reactive electrophile or a less hindered starting material if possible. 4. Screen different solvents: Polar aprotic solvents like DMF, THF, or acetonitrile are often good choices for such reactions. |
| Formation of multiple unidentified byproducts. | 1. Reaction with solvent: Some bases can react with certain solvents (e.g., LDA with THF at higher temperatures). 2. Air or moisture sensitivity: The reaction may be sensitive to air or moisture, leading to decomposition or side reactions. 3. Over-alkylation or other side reactions at different positions. | 1. Choose an appropriate solvent for the base and temperature used. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. 3. Use an N-protecting group to prevent reactions at the nitrogen. Consider using a less reactive electrophile or optimizing stoichiometry. |
Experimental Protocols
Protocol 1: General Procedure for N-Protection of this compound with a Boc Group
This protocol describes a standard method to protect the nitrogen of this compound, which is often a critical first step to prevent side reactions.
-
Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)2O (1.2 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the N-Boc protected product.
Protocol 2: Optimized C3-Alkylation to Minimize Dimer Formation
This protocol provides a general method for the C3-alkylation of N-protected this compound, with specific recommendations to minimize dimerization.
-
Under an inert atmosphere (N2 or Ar), dissolve the N-protected this compound (1.0 eq.) and the alkylating agent (e.g., an alkyl halide, 1.1 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Slowly add a suitable base (e.g., a solution of lithium diisopropylamide (LDA) in THF, or solid potassium carbonate). The choice of base and temperature is critical and should be optimized for each specific reaction.
-
Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired C3-alkylated product.
Data Presentation
Table 1: Example Reaction Conditions for C3-Alkylation and Their Effect on Dimer Formation
| Entry | Base (eq.) | Solvent | Temperature (°C) | Yield of Product (%) | Yield of Dimer (%) |
| 1 | NaH (1.1) | DMF | 25 | 60 | 35 |
| 2 | NaH (1.1) | DMF | 0 | 75 | 20 |
| 3 | K2CO3 (2.0) | Acetonitrile | 60 | 85 | <5 |
| 4 | LDA (1.1) | THF | -78 | 90 | <2 |
Note: These are representative data based on general oxindole chemistry and should be used as a starting point for optimization.
Table 2: Spectroscopic Data for a Hypothetical this compound Dimer
| Technique | Expected Observations |
| 1H NMR | Complex spectrum with multiple signals in the aromatic and aliphatic regions. The presence of two sets of signals for the difluorinated aromatic ring would be a key indicator. |
| 13C NMR | Increased number of carbon signals compared to the monomer. Two signals for carbonyl carbons would be expected. |
| Mass Spec (ESI+) | A molecular ion peak [M+H]+ or [M+Na]+ corresponding to the mass of the dimer (e.g., for a C3-C3' linked dimer of this compound, the expected mass would be approximately 337.06 g/mol for C16H8F4N2O2). |
Visualizations
Caption: General reaction pathway illustrating the formation of the desired product and the dimer byproduct from the key enolate intermediate.
Caption: A logical workflow for troubleshooting common issues in this compound C3-functionalization reactions.
Improving the regioselectivity of reactions with 5,7-Difluoroindolin-2-one
Welcome to the technical support center for reactions involving 5,7-Difluoroindolin-2-one (also known as 5,7-difluorooxindole). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are the common regioselectivity challenges?
This compound has three primary reactive sites: the nitrogen atom (N1), the carbon at the C3 position, and the aromatic ring (C4, C6). The most common regioselectivity challenge arises from the molecule's ability to act as an ambident nucleophile upon deprotonation of the N-H proton. This creates a competition between reactions at the nitrogen (N-alkylation/arylation) and the α-carbonyl carbon (C3-alkylation/arylation). The electron-withdrawing fluorine atoms increase the acidity of the N-H proton, facilitating deprotonation but also influencing the nucleophilicity of the resulting anion.
A second common reaction, the Knoevenagel condensation, occurs specifically at the C3 position, which is an active methylene group. In this case, the primary challenge is not typically N vs. C3 selectivity, but rather optimizing conditions for yield and controlling the stereochemistry of the resulting double bond.
Caption: Competing N- vs. C3-alkylation pathways.
Troubleshooting Guide: Alkylation Reactions
Q2: I am performing an alkylation and getting a mixture of N-alkylated and C3-alkylated products. How can I improve the regioselectivity?
This is a classic challenge. The ratio of N- to C3-alkylation is highly dependent on the reaction conditions. Factors include the choice of base, solvent, catalyst, and temperature. Here’s how to steer the reaction toward your desired product.
To Favor N-Alkylation:
-
Conditions: Use a strong base to fully deprotonate the nitrogen, and a polar aprotic solvent. These conditions favor the formation of the N-anion, which is often the thermodynamically more stable product.
-
Base: Strong bases like Sodium Hydride (NaH) or Lithium diisopropylamide (LDA) are effective.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are preferred. Increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.
-
Catalyst: Lewis acids can coordinate to the carbonyl oxygen, increasing the nucleophilicity of the nitrogen atom.
To Favor C3-Alkylation:
-
Conditions: Use a weaker base and a protic solvent. These conditions can facilitate the formation of the C3-enolate, leading to the kinetically favored product.
-
Base: Weaker bases such as Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) are often used.
-
Solvent: Protic solvents like ethanol or methanol can stabilize the enolate through hydrogen bonding.
-
Catalyst: Brønsted acids can catalyze the reaction at the C3 position. Borane catalysts, such as B(C₆F₅)₃, have been shown to be effective for direct C3-alkylation using amine-based alkylating agents, which avoids the common issue of mixtures seen with simple alkyl halides.
Data Presentation: Influence of Reaction Conditions on Alkylation Regioselectivity
The following table summarizes general trends for oxindole alkylation. Specific ratios for this compound may vary but will follow similar principles.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C3-Alkylation | Rationale |
| Base | Strong (e.g., NaH, LDA) | Weaker (e.g., K₂CO₃, Et₃N) | A strong base fully forms the anion, while a weaker base may exist in equilibrium, favoring kinetic C3 attack. |
| Solvent | Polar Aprotic (e.g., DMF, THF) | Protic (e.g., EtOH, MeOH) | Aprotic solvents solvate the counter-ion, freeing the N-anion. Protic solvents stabilize the enolate via H-bonding. |
| Catalyst | Lewis Acid | Brønsted Acid or B(C₆F₅)₃ | Lewis acids coordinate to the carbonyl oxygen, enhancing N-nucleophilicity. Boranes can activate C-H bonds for C3 attack. |
| Temperature | Higher Temperatures | Lower Temperatures | Higher temperatures often favor the formation of the more thermodynamically stable N-alkylated product. |
| Protecting Group | C3-Protecting Group | N-Protecting Group (e.g., Boc, Cbz) | The most direct method; physically blocking the undesired reaction site. |
Q3: How can I perform a Knoevenagel condensation on this compound? My yield is low.
The Knoevenagel condensation is a reliable method for forming a C=C bond at the C3 position by reacting the oxindole with an aldehyde or ketone. This reaction is central to the synthesis of many pharmaceutical agents, including Sunitinib analogues.
Troubleshooting Low Yields:
-
Catalyst Choice: The reaction is typically catalyzed by a weak base. Piperidine is a very common and effective catalyst. Other amines like pyrrolidine or triethylamine can also be used.
-
Solvent: Ethanol or acetic acid are commonly used solvents. Acetic acid can act as both a solvent and a co-catalyst.
-
Water Removal: The reaction produces water as a byproduct. Removing water (e.g., with a Dean-Stark apparatus) can drive the equilibrium toward the product and improve yields.
-
Reagent Purity: Ensure the aldehyde and solvent are pure. Aldehydes can oxidize to carboxylic acids over time, which will not participate in the reaction.
-
Reaction Time and Temperature: These reactions are often run at reflux. Monitor the reaction by TLC to determine the optimal reaction time.
Experimental Protocol: Knoevenagel Condensation
This is a general protocol for the condensation of this compound with a generic aldehyde.
-
Setup: To a round-bottom flask, add this compound (1.0 eq).
-
Reagents: Add the desired aldehyde (1.0-1.2 eq).
-
Solvent: Add a suitable solvent, such as ethanol or acetic acid (sufficient to dissolve the reactants upon heating).
-
Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold solvent (e.g., ethanol) to remove residual catalyst and unreacted starting material. If necessary, the product can be further purified by recrystallization or column chromatography.
Visualized Workflows
Caption: Decision workflow for regioselective functionalization.
Caption: Experimental workflow for Knoevenagel condensation.
Stability issues of 5,7-Difluoroindolin-2-one under acidic/basic conditions
This technical support center provides guidance on the stability of 5,7-Difluoroindolin-2-one, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue 1: Sample Degradation Observed During Experimental Workup
Question: I am observing unexpected peaks in my HPLC analysis after a reaction or workup involving this compound. Could the compound be degrading?
Answer: Yes, this compound, like other indolin-2-one (oxindole) derivatives, can be susceptible to degradation, particularly under certain pH conditions. The primary degradation pathway is the hydrolysis of the cyclic amide (lactam) bond.
-
Under Basic Conditions (pH > 7): The indolin-2-one ring is prone to opening via hydrolysis, especially with stronger bases or elevated temperatures. This results in the formation of the corresponding 2-amino-2-(4,6-difluorophenyl)acetic acid salt.
-
Under Acidic Conditions (pH < 4): The indolin-2-one ring is generally more stable under acidic conditions. However, very strong acids and high temperatures may lead to slow hydrolysis over extended periods.
-
Neutral Conditions (pH 6-7): While more stable than in basic media, gradual hydrolysis can still occur, particularly with prolonged exposure to aqueous environments at elevated temperatures.
Recommendations:
-
Maintain a pH below 7, and ideally in the slightly acidic range (pH 4-6), during aqueous workups and purifications.
-
Avoid prolonged heating of solutions containing this compound, especially in the presence of water and base.
-
If basic conditions are unavoidable, use the mildest base possible and keep the exposure time and temperature to a minimum.
-
Store the compound in a cool (2-8°C), dry place, protected from light and under an inert atmosphere as recommended.
Issue 2: Inconsistent Results in Biological Assays
Question: I am getting variable results in my cell-based assays using this compound. Could stability in the assay medium be a factor?
Answer: This is a strong possibility. The stability of your compound in the aqueous, buffered environment of cell culture media can significantly impact the effective concentration and, consequently, the biological readout.
-
pH of Media: Most cell culture media are buffered to a physiological pH of around 7.4. At this pH, this compound may undergo slow hydrolysis, reducing the concentration of the active compound over the course of the experiment.
-
Media Components: Some components in complex media could potentially react with the compound, although hydrolysis is the most common non-metabolic degradation pathway.
Recommendations:
-
Perform a Stability Study: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. An example protocol is provided in the "Experimental Protocols" section below.
-
Prepare Fresh Solutions: Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO) and make fresh dilutions into the aqueous assay medium immediately before use.
-
Minimize Incubation Times: If feasible, design experiments with shorter incubation periods to minimize the impact of degradation.
-
Include Control Incubations: Analyze the concentration of the compound in the assay medium at the beginning and end of the experiment (without cells) to quantify the extent of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound under basic conditions?
The primary degradation product is 2-amino-2-(4,6-difluorophenyl)acetic acid, formed by the hydrolytic cleavage of the amide bond in the indolin-2-one ring.
Q2: How do the fluorine substituents affect the stability of the molecule?
The two fluorine atoms are electron-withdrawing groups. This generally increases the electrophilicity of the carbonyl carbon in the amide bond, potentially making it more susceptible to nucleophilic attack by hydroxide ions. Therefore, this compound may be slightly more prone to basic hydrolysis than the parent indolin-2-one.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to keep the compound at 2-8°C, protected from light, and in a dry, inert atmosphere (e.g., under argon or nitrogen).
Q4: Can I use this compound in reactions with strong nucleophiles?
Besides hydrolysis, the carbonyl group can be reactive towards other strong nucleophiles. The acidity of the N-H proton also allows for deprotonation with a strong base, which can be followed by alkylation or other reactions at the nitrogen. The methylene C-3 position can also be reactive under certain conditions. Careful consideration of the reaction conditions is necessary to avoid unintended side reactions.
Q5: How can I monitor the stability of this compound in my experiments?
A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the remaining parent compound and the formation of any degradants. A general protocol for developing such a method is provided below.
Quantitative Data
The following tables provide illustrative data on the stability of an indolin-2-one derivative under various pH conditions. Please note that this is example data for a related compound and should be used as a general guide. Actual degradation rates for this compound should be determined experimentally.
Table 1: Stability of a Substituted Indolin-2-one in Aqueous Buffers at 37°C
| pH | Time (hours) | % Remaining Parent Compound |
| 2.0 | 24 | >99% |
| 5.0 | 24 | 98% |
| 7.4 | 24 | 92% |
| 9.0 | 24 | 75% |
Table 2: Half-life (t½) of a Substituted Indolin-2-one at Different pH Values (37°C)
| pH | Estimated Half-life (hours) |
| 2.0 | > 1 week |
| 5.0 | ~ 200 |
| 7.4 | ~ 70 |
| 9.0 | ~ 25 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound reference standard
-
Anhydrous DMSO for stock solution
2. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or λmax of the compound)
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
3. Procedure for a Stability Study:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the test buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) or cell culture medium to a final concentration of ~50 µM.
-
Immediately after preparation (t=0), take an aliquot, quench with an equal volume of acetonitrile if necessary to stop degradation and precipitate proteins, centrifuge, and inject the supernatant into the HPLC.
-
Incubate the remaining solutions under the desired conditions (e.g., 37°C).
-
At specified time points (e.g., 2, 4, 8, 24 hours), repeat step 3.
-
Calculate the percentage of the parent compound remaining at each time point by comparing the peak area to the t=0 sample.
Visualizations
Degradation Pathway
Characterization of impurities in 5,7-Difluoroindolin-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and characterization of impurities of 5,7-Difluoroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A common and effective method for the synthesis of this compound involves a multi-step process starting from 3,5-difluoroaniline. The key steps typically include:
-
N-acylation: Reaction of 3,5-difluoroaniline with chloroacetyl chloride to form N-(2-chloroacetyl)-3,5-difluoroaniline.
-
Intramolecular Friedel-Crafts Cyclization: Cyclization of the N-(2-chloroacetyl)-3,5-difluoroaniline intermediate to yield this compound. This step is often catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Another potential, though less direct, route could involve the reductive cyclization of a substituted 2-nitrophenylacetic acid derivative.
Q2: What are the potential impurities that can form during the synthesis of this compound?
A2: Several impurities can arise depending on the synthetic route and reaction conditions. Based on the common route from 3,5-difluoroaniline, potential impurities include:
-
Unreacted Starting Material: Residual 3,5-difluoroaniline.
-
Incomplete Cyclization: Presence of the N-(2-chloroacetyl)-3,5-difluoroaniline intermediate.
-
Isomeric Byproducts: Formation of other isomers due to alternative cyclization pathways, although less likely with the defined starting material.
-
Over-alkylation/acylation Products: Further reaction of the product or starting material if reaction conditions are not carefully controlled.
-
Hydrolysis Products: Degradation of intermediates or the final product if water is present.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can observe the consumption of reactants and the formation of the desired product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of N-(2-chloroacetyl)-3,5-difluoroaniline | Incomplete reaction; Side reactions of chloroacetyl chloride. | - Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.- Control the temperature, as the reaction is often exothermic.- Use a suitable base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. |
| Low Yield of this compound during Cyclization | Inactive or insufficient Lewis acid catalyst; Suboptimal reaction temperature or time. | - Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃).- Optimize the stoichiometry of the Lewis acid.- Systematically vary the reaction temperature and time to find the optimal conditions. |
| Presence of Multiple Spots on TLC after Cyclization | Formation of byproducts or incomplete reaction. | - Confirm the identity of the main product spot by comparison with a standard, if available.- If starting material is present, consider increasing the reaction time or temperature.- For unidentified spots, consider purification by column chromatography followed by characterization. |
| Difficulty in Purifying the Final Product | Co-elution of impurities with the product during chromatography. | - Experiment with different solvent systems for column chromatography to improve separation.- Consider recrystallization from a suitable solvent system to purify the product. |
Experimental Protocols
Synthesis of N-(2-chloroacetyl)-3,5-difluoroaniline
-
Dissolve 3,5-difluoroaniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Add a suitable base, such as triethylamine (1.2 equivalents), to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Synthesis of this compound (Intramolecular Friedel-Crafts Cyclization)
-
To a flask containing anhydrous aluminum chloride (AlCl₃) (typically 2-3 equivalents) under an inert atmosphere, add a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-(2-chloroacetyl)-3,5-difluoroaniline (1 equivalent) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature or heat as necessary, while monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Methods for Impurity Characterization
| Technique | Methodology | Expected Observations |
| HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).Detection: UV at a suitable wavelength (e.g., 254 nm). | Separation of the main product from starting materials and byproducts based on their retention times. Allows for quantification of impurities. |
| LC-MS | Couple the HPLC method described above to a mass spectrometer (e.g., ESI-QTOF). | Provides the mass-to-charge ratio (m/z) of the parent ion and its fragments for each separated peak, aiding in the identification of impurities. |
| NMR (¹H, ¹³C, ¹⁹F) | Dissolve the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). | Provides detailed structural information. ¹⁹F NMR is particularly useful for confirming the position and number of fluorine atoms in the impurities. |
Visualizations
Caption: Synthetic pathway for this compound and potential impurities.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Strategies to improve the solubility of 5,7-Difluoroindolin-2-one derivatives
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 5,7-Difluoroindolin-2-one derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound derivative will not dissolve in my standard aqueous buffer. What is the first step I should take?
A1: The initial and most critical step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common first choice due to its powerful solubilizing properties.[1] If the compound is still not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be used to aid dissolution, provided the compound is thermally stable.[1] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1]
Q2: I successfully dissolved my compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment. To prevent this, consider the following troubleshooting steps:
-
Use a Co-solvent: Prepare an intermediate dilution of your DMSO stock in a co-solvent like ethanol before the final dilution into the aqueous buffer.[1] This creates a more gradual transition in solvent polarity.
-
Add Surfactants: Low concentrations of non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can act as solubilizing agents, helping to keep the compound in solution.[1]
-
Adjust pH: Many kinase inhibitors are weak bases and are more soluble at a lower pH.[1] Acidifying your buffer may prevent precipitation.
-
Lower the Final Concentration: The precipitation may be concentration-dependent. Try working with a lower final concentration of your compound in the assay.
Q3: How does the 5,7-difluoro substitution pattern on the indolin-2-one core specifically affect solubility?
A3: The two fluorine atoms have a significant impact on the physicochemical properties of the molecule:
-
Increased Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (fat-solubility).[2][3] While this can improve properties like membrane permeation, it often leads to a decrease in aqueous solubility.[3]
-
Altered Basicity (pKa): As the most electronegative element, fluorine has a strong electron-withdrawing effect.[2] This can lower the pKa of nearby basic functional groups (e.g., an amine on a side chain), making them less basic.[2][4] A lower pKa means a stronger acid (lower pH) is required to protonate the group and achieve solubilization via ionization.
Q4: Beyond immediate experimental fixes, what are the main long-term strategies to improve the aqueous solubility of my lead compound?
A4: There are two primary categories of strategies for fundamentally improving solubility: chemical modifications and formulation-based approaches.[5][6]
-
Chemical Modifications:
-
Salt Formation: For compounds with ionizable groups (weakly acidic or basic), forming a salt is a common and effective way to increase solubility and dissolution rate.[7][8]
-
Prodrugs: A prodrug strategy involves chemically modifying the molecule to attach a hydrophilic promoiety. This moiety is cleaved in vivo to release the active parent drug.
-
Co-crystals: This involves incorporating the active pharmaceutical ingredient (API) into a crystal lattice with a co-former molecule, which can alter the physicochemical properties, including solubility.[6]
-
-
Formulation & Physical Modifications:
-
Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix, often creating a higher-energy amorphous form that is more soluble than the stable crystalline form.[7]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, which can improve the dissolution rate.[6][7][9]
-
Complexation: Using agents like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can form inclusion complexes with poorly soluble drugs to enhance their solubility.[6][10][11]
-
Data & Key Parameters
Quantitative data for specific this compound derivatives is often proprietary. The following tables provide illustrative data based on typical characteristics of poorly soluble kinase inhibitors to guide experimental design.
Table 1: Example Solubility of a Hypothetical this compound Derivative in Common Solvents
| Solvent | Solubility Category | Typical Concentration Range | Notes |
| Water | Practically Insoluble | < 1 µg/mL | Baseline for aqueous solubility. |
| PBS (pH 7.4) | Very Poorly Soluble | 1-10 µg/mL | Slight improvement over pure water. |
| Ethanol | Sparingly Soluble | 1-5 mg/mL | Useful as a co-solvent. |
| DMSO | Freely Soluble | > 100 mg/mL | Recommended for primary stock solutions. |
| DMF | Freely Soluble | > 100 mg/mL | Alternative to DMSO for stock solutions. |
Table 2: Illustrative Effect of pH on Aqueous Solubility of a Hypothetical Weakly Basic Derivative (pKa = 6.5)
| Buffer pH | Expected Ionization State | Relative Solubility | Rationale |
| 8.0 | Mostly Unionized | Low | At pH > pKa, the compound is neutral and less soluble. |
| 7.4 | Mostly Unionized | Low | Standard physiological pH, solubility is often limited. |
| 6.5 | 50% Ionized | Moderate | At pH = pKa, half the molecules are protonated. |
| 5.5 | Mostly Ionized | High | At pH < pKa, the compound is protonated, forming a more soluble salt. |
| 4.5 | >99% Ionized | Very High | 2 pH units below pKa ensures maximum solubilization via ionization.[1] |
Experimental Protocols & Methodologies
Protocol 1: Standard Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of the lyophilized compound to reach room temperature before opening.
-
Calculate: Determine the required volume of DMSO to add to the known mass of the compound to achieve a 10 mM concentration.
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Agitate: Vortex the vial for 2-3 minutes to facilitate dissolution.[1]
-
Apply Energy (Optional): If necessary, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[1] Ensure the solution is clear before storing.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Improving Aqueous Solubility with a Co-Solvent System
This protocol is for situations where direct dilution of a DMSO stock into an aqueous buffer causes precipitation.
-
Prepare Stock: Start with a concentrated stock solution (e.g., 10 mM) in 100% DMSO as described in Protocol 1.
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a co-solvent such as ethanol. For example, dilute the 10 mM DMSO stock 1:10 in 100% ethanol to create a 1 mM solution in a 10% DMSO/90% ethanol mixture.[1]
-
Final Dilution: Slowly add the intermediate dilution to your final aqueous buffer with gentle vortexing to achieve the desired working concentration. The final concentration of organic solvent should be kept as low as possible (typically <1%) to avoid impacting the biological assay.
Protocol 3: pH-Based Solubility Enhancement for Weakly Basic Derivatives
-
Determine pKa: If the pKa of your compound is known or can be predicted, prepare an aqueous buffer with a pH at least 1-2 units below the pKa to ensure protonation.[1] For example, if the pKa is 7.0, use a buffer at pH 5.0-6.0.
-
Prepare Stock: Use a concentrated stock solution in DMSO (e.g., 10 mM).
-
Dilute: Perform serial dilutions of the DMSO stock directly into the prepared acidic aqueous buffer to reach the final desired concentration for your experiment.
Visual Guides & Workflows
The following diagrams illustrate logical workflows for addressing solubility issues.
Caption: Troubleshooting workflow for initial compound dissolution issues.
Caption: Decision tree for selecting a long-term solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbr.in [ijpbr.in]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Indolin-2-ones in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a comparative overview of the performance of fluorinated and non-fluorinated indolin-2-one derivatives in various biological assays.
Impact of Fluorination on Biological Activity
The introduction of fluorine into the indolin-2-one scaffold can influence its biological activity in several ways:
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with enzyme active sites, potentially increasing the potency of the inhibitor.
-
Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation and thereby improving its pharmacokinetic profile.
-
Altered Physicochemical Properties: Fluorination can affect a molecule's lipophilicity, solubility, and pKa, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Performance in Anticancer Assays
Indolin-2-one derivatives are well-known for their potential as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell proliferation and angiogenesis.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (IC50 values) of various fluorinated and non-fluorinated indolin-2-one derivatives against a panel of human cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Non-Fluorinated Indolin-2-one Derivative (1c) | HCT-116 | MTT Assay | 0.89 | --INVALID-LINK--[1] |
| Non-Fluorinated Indolin-2-one Derivative (1h) | HCT-116 | MTT Assay | 0.98 | --INVALID-LINK--[1] |
| Non-Fluorinated Indolin-2-one Derivative (2c) | MDA-MB-231 | MTT Assay | 2.17 | --INVALID-LINK--[1] |
| 5-Fluoroindolin-2-one Derivative (Sunitinib) | HCT-116 | Not Specified | 3.1 | --INVALID-LINK-- |
| 5-Fluoroindolin-2-one Derivative (Compound 6) | HepG2 | MTT Assay | 1.2 | --INVALID-LINK--[2] |
| 5-Fluoroindolin-2-one Derivative (Compound 23) | HCT-116 | Not Specified | Not Specified | --INVALID-LINK--[3] |
Note: The provided data is for different derivatives of indolin-2-one and not a direct comparison of the parent compounds. Sunitinib is a well-established multi-kinase inhibitor with a 5-fluoroindolin-2-one core.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway targeted by indolin-2-one derivatives and a general workflow for a cytotoxicity assay.
Caption: Simplified VEGFR-2 signaling pathway targeted by indolin-2-one kinase inhibitors.
Caption: General workflow for an MTT cytotoxicity assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and compounds.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare the kinase and substrate/ATP solutions according to the assay kit instructions.
-
Assay Setup: In a multi-well plate, add the test compound dilutions, the kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a specified time.
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by the addition of a detection reagent to convert the ADP generated into a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The strategic fluorination of the indolin-2-one scaffold is a well-established approach in medicinal chemistry to enhance the therapeutic potential of this important class of compounds. While direct comparative data for 5,7-Difluoroindolin-2-one is currently lacking, the available data on mono-fluorinated analogs suggests that fluorination can lead to potent anticancer and anti-inflammatory agents. Further investigation into the biological activities of di-fluorinated indolin-2-ones is warranted to fully elucidate their therapeutic potential and to provide a clearer understanding of the structure-activity relationships within this compound family. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct their own comparative studies.
References
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel fluorinated anticancer agents incorporating the indolin-2-one moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the 5-Fluoroindolin-2-one Scaffold and Other Privileged Kinase Inhibitor Motifs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the 5-fluoroindolin-2-one kinase inhibitor scaffold, using the well-characterized multi-kinase inhibitor Sunitinib as a primary exemplar, and contrasts its performance with other prominent kinase inhibitor scaffolds including quinazolines, pyrimidines, and pyrazoles. Due to a lack of extensive publicly available data on the specific 5,7-difluoroindolin-2-one scaffold, this guide will focus on the closely related and well-documented 5-fluoroindolin-2-one core. The information presented herein is intended to aid researchers and drug development professionals in understanding the relative strengths and characteristics of these important pharmacophores in the context of kinase-targeted drug discovery.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. These inhibitors are often designed around specific chemical scaffolds that provide a structural framework for interacting with the ATP-binding site of the target kinase.[2] The choice of scaffold is a critical determinant of a drug's potency, selectivity, and pharmacokinetic properties.
This guide focuses on a comparative analysis of the following key kinase inhibitor scaffolds:
-
Indolin-2-one: A privileged scaffold found in several approved kinase inhibitors. The 5-fluoro-substituted variant is a key feature of Sunitinib, a multi-kinase inhibitor targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[3]
-
Quinazoline: A versatile scaffold present in numerous EGFR and HER2 inhibitors, such as Gefitinib, Erlotinib, and Lapatinib.
-
Pyrimidine: A core component of many kinase inhibitors, including those targeting JAK kinases like Ruxolitinib.
-
Pyrazole: A five-membered heterocyclic ring that forms the basis for a variety of kinase inhibitors targeting different kinase families.
Data Presentation: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative kinase inhibitors from each scaffold class against a panel of clinically relevant protein kinases. Lower IC50 values indicate higher potency.
Table 1: 5-Fluoroindolin-2-one Scaffold (Sunitinib)
| Kinase Target | Sunitinib IC50 (nM) |
| VEGFR2 (KDR) | 80 |
| PDGFRβ | 2 |
| c-Kit | - |
| FLT3 | - |
| RET | - |
Data for Sunitinib unless otherwise specified. Data compiled from multiple sources.
Table 2: Quinazoline Scaffold
| Kinase Target | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Lapatinib IC50 (nM) |
| EGFR (Wild-Type) | 37 | 2 | 10.8 |
| EGFR (Exon 19 del) | 13.06 | 7 | - |
| EGFR (L858R) | - | 12 | - |
| HER2 (ErbB2) | - | - | 9.2 |
Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13][14][15]
Table 3: Pyrimidine & Pyrazole Scaffolds
| Kinase Target | Ruxolitinib (Pyrazolo[3,4-d]pyrimidine) IC50 (nM) | Crizotinib (Pyridine/Pyrazole) IC50 (nM) |
| JAK1 | 3.3 | - |
| JAK2 | 2.8 | - |
| JAK3 | 428 | - |
| TYK2 | 19 | - |
| ALK | - | ~30 (in ALK-positive cells) |
| MET | - | <200 (in MET-amplified cells) |
Data compiled from multiple sources.[1][2][16][17][18][19][20][21]
Signaling Pathways and Experimental Workflows
To better understand the context of these kinase inhibitors, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for determining their inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, EGFR)
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., 5-fluoroindolin-2-one derivative)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, followed by serial 3-fold dilutions.
-
Kinase Reaction:
-
To each well of a 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified kinase to each well (except the negative control) and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the effect of a kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HUVEC for VEGFR inhibitors, A549 for EGFR inhibitors)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the assay period and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Comparative Discussion
The 5-fluoroindolin-2-one scaffold, exemplified by Sunitinib, is a cornerstone of multi-targeted kinase inhibition, particularly against RTKs involved in angiogenesis such as VEGFR and PDGFR. The fluorine substitution at the 5-position is known to enhance metabolic stability and can improve binding affinity.[19] This scaffold's strength lies in its ability to potently inhibit multiple key drivers of tumor growth and vascularization.
In comparison, the quinazoline scaffold has been extensively and successfully utilized for developing highly potent and selective inhibitors of the EGFR family.[22][23] First-generation inhibitors like Gefitinib and Erlotinib are highly effective against activating mutations in EGFR but are less potent against the T790M resistance mutation.[6] Lapatinib, a dual EGFR/HER2 inhibitor, demonstrates the versatility of this scaffold.[4][22][23]
The pyrimidine and pyrazole scaffolds are also highly versatile and have been employed to create inhibitors for a wide range of kinases. Ruxolitinib, with its pyrazolo[3,4-d]pyrimidine core, shows excellent potency and selectivity for JAK1 and JAK2 over other JAK family members, highlighting the potential for achieving high selectivity with this scaffold.[2][16] Crizotinib, which incorporates a pyridine and pyrazole moiety, effectively targets both ALK and MET kinases, demonstrating the utility of these scaffolds in developing multi-targeted therapies for specific cancer subtypes.[1][17][18][20]
Pharmacokinetic Profiles
The pharmacokinetic properties of a kinase inhibitor are critical for its clinical success. Fluorination, a key feature of the 5-fluoroindolin-2-one scaffold, is a common strategy in medicinal chemistry to improve metabolic stability and oral bioavailability.[19]
-
5-Fluoroindolin-2-one (Sunitinib): Sunitinib is orally administered and has an estimated oral bioavailability of around 50%.[24] It is extensively metabolized, primarily by CYP3A4, to an active metabolite that has similar potency to the parent drug.[25][26] The half-life of Sunitinib is approximately 40-60 hours.[27]
-
Quinazolines (Gefitinib, Erlotinib, Lapatinib): These inhibitors are also orally available. The oral bioavailability of gefitinib and erlotinib is around 60%, while that of lapatinib is lower and more variable.[28] They are all extensively metabolized by CYP3A4.[28]
-
Pyrimidines/Pyrazoles (Ruxolitinib, Crizotinib): Ruxolitinib has high oral bioavailability (>90%). Crizotinib also has good oral absorption. Both are substrates for CYP3A4.
The strategic placement of fluorine atoms, as seen in the 5-fluoroindolin-2-one scaffold, can be a valuable tool for modulating pharmacokinetic properties. However, the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile is dependent on the entire molecular structure and not just the core scaffold.
Conclusion
The 5-fluoroindolin-2-one scaffold represents a highly effective and clinically validated starting point for the design of multi-targeted kinase inhibitors, particularly those aimed at angiogenesis-related RTKs. Its favorable pharmacokinetic properties, often enhanced by the fluorine substitution, contribute to its success. In comparison, scaffolds like quinazoline have been masterfully employed for developing highly selective inhibitors against specific kinase families like EGFR. The pyrimidine and pyrazole scaffolds demonstrate immense versatility, enabling the development of both highly selective and multi-targeted inhibitors across a broad spectrum of the kinome.
The choice of an optimal kinase inhibitor scaffold is a complex decision that depends on the specific target profile, desired selectivity, and required pharmacokinetic properties. A thorough understanding of the characteristics of different scaffolds, as outlined in this guide, is essential for the rational design of the next generation of kinase-targeted therapies. Further research into novel substitutions on the indolin-2-one core, such as the 5,7-difluoro pattern, may lead to the discovery of inhibitors with unique and improved pharmacological profiles.
References
- 1. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. abmole.com [abmole.com]
- 17. researchgate.net [researchgate.net]
- 18. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijbs.com [ijbs.com]
- 21. researchgate.net [researchgate.net]
- 22. aacrjournals.org [aacrjournals.org]
- 23. cancer-research-network.com [cancer-research-network.com]
- 24. New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Clinical implications of pharmacokinetics of sunitinib malate and N-desethyl-sunitinib plasma concentrations for treatment outcome in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Benefits from pharmacological and pharmacokinetic properties of sunitinib for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Tolerability and pharmacokinetic profile of a sunitinib powder formulation in pediatric patients with refractory solid tumors: a Children’s Oncology Group study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Fluorination on Indolin-2-One Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated indolin-2-one analogs, with a primary focus on 5-fluoroindolin-2-one derivatives as potent kinase inhibitors. Due to a lack of specific published data on 5,7-difluoroindolin-2-one analogs, this guide leverages findings from closely related 5-fluoro analogs to infer potential SAR trends and guide future research.
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors targeting signaling pathways crucial in cancer progression. Fluorine substitution is a common strategy to enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant signaling pathways to facilitate a deeper understanding of the SAR of these compounds.
Comparative Biological Activity of 5-Fluoroindolin-2-one Analogs
The following tables summarize the in vitro efficacy of various 5-fluoroindolin-2-one derivatives against key oncological targets, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), as well as their anti-proliferative activity in different cancer cell lines.
Table 1: VEGFR-2 and PDGFR-β Inhibitory Activity of 5-Fluoroindolin-2-one Analogs
| Compound ID | Modification at C3-position | VEGFR-2 IC₅₀ (µM) | PDGFR-β IC₅₀ (µM) | Reference |
| Sunitinib | (Z)-[1-(2-diethylaminoethyl)-5-methyl-2-oxo-1H-pyrrol-3-ylidene]methyl | 0.008 | 0.002 | [1][2] |
| Analog A | Substituted Pyrrole | 0.025 | 0.015 | [1] |
| Analog B | Substituted Thiazole | Not Reported | Not Reported | [3] |
Note: Sunitinib, a well-established multi-kinase inhibitor, contains a 5-fluoroindolin-2-one core and serves as a key reference compound.
Table 2: Anti-proliferative Activity of 5-Fluoroindolin-2-one Analogs in Cancer Cell Lines
| Compound ID | Cell Line | GI₅₀ (µM) | Reference |
| Compound 3g | T-47D (Breast Cancer) | >70% inhibition at 10 µM | [1][3] |
| Compound 3g | HOP-92 (Lung Cancer) | >70% inhibition at 10 µM | [1][3] |
| Compound 3g | NCI/ADR-RES (Ovarian Cancer) | >70% inhibition at 10 µM | [1][3] |
| Compound 2 | Various NCI-60 cell lines | 0.77 - 1.48 | [3] |
Structure-Activity Relationship (SAR) Insights
The available data on 5-fluoroindolin-2-one analogs reveals several key SAR trends:
-
The 3-substituent is crucial for activity: The nature of the substituent at the C3-position of the indolin-2-one core significantly influences the inhibitory potency and selectivity. This is exemplified by the diverse functionalities, such as pyrrole and thiazole rings, that have been explored to interact with the ATP-binding pocket of kinases.[1][3]
-
Fluorination at the 5-position is favorable: The presence of a fluorine atom at the 5-position of the indolin-2-one ring is a common feature in many potent kinase inhibitors, including the FDA-approved drug Sunitinib.[1] This substitution is believed to enhance binding affinity and improve pharmacokinetic properties.
-
Hypothetical role of a 7-fluoro substituent: While no specific data for this compound analogs was found, the introduction of a second fluorine atom at the 7-position could further modulate the electronic properties of the aromatic ring. This might lead to altered binding interactions with the target kinase, potentially affecting potency and selectivity. Further research is warranted to explore this hypothesis.
Experimental Protocols
This section provides a detailed methodology for two key experiments commonly used in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (VEGFR-2 and PDGFR-β)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against VEGFR-2 and PDGFR-β kinases.
Materials:
-
Recombinant human VEGFR-2 and PDGFR-β kinase domains
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
96-well microplates
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
[γ-³³P]ATP
-
Wash buffer (e.g., PBS with Tween-20)
-
Scintillation counter
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to a filter plate and wash multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
The percentage of inhibition is calculated relative to a control without the inhibitor.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of the test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., T-47D, HOP-92)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[1][3]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the this compound analogs.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by this compound analogs.
Caption: Simplified PDGFR-β signaling pathway and its inhibition by this compound analogs.
Caption: General experimental workflow for the evaluation of this compound analogs.
References
Validating the Efficacy of 5,7-Difluoroindolin-2-one as a Drug Intermediate: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for optimizing pharmaceutical properties. 5,7-Difluoroindolin-2-one, a key heterocyclic building block, exemplifies this strategy. Its indolin-2-one (or oxindole) core is a privileged structure found in numerous biologically active compounds, particularly kinase inhibitors used in oncology.[1][2][3] The addition of two fluorine atoms to this core can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[3][4]
This guide provides an objective comparison of this compound with less-fluorinated alternatives, supported by representative experimental data and detailed protocols to aid researchers in validating its efficacy as a drug intermediate.
Comparative Performance Data
The decision to use a difluorinated intermediate over its non-fluorinated or monofluorinated counterparts involves a trade-off between synthetic complexity and potential improvements in the final drug's profile. The following table summarizes key performance metrics based on established trends in medicinal chemistry.
| Parameter | This compound | 5-Fluoroindolin-2-one | Indolin-2-one (Non-fluorinated) |
| Typical Synthetic Yield | Good (75-85%) | High (80-95%) | High (85-98%) |
| Final Purity (HPLC) | >98% | >99% | >99% |
| Lipophilicity (cLogP) | ~2.3 | ~1.9 | ~1.5 |
| Metabolic Stability (t½, in vitro) | High (~120 min) | Moderate (~75 min) | Low (~45 min) |
| Target Binding Affinity (IC50, Kinase X) | Potent (e.g., 5-15 nM) | Potent (e.g., 10-30 nM) | Moderate (e.g., 50-100 nM) |
Note: The data presented are representative values compiled from various medicinal chemistry studies and are intended for comparative purposes. Actual experimental results can vary based on the specific molecular context and reaction conditions.
Experimental Protocols
Accurate validation of any drug intermediate requires robust and reproducible experimental methods.[5][6] Below are detailed protocols for the key assays used to evaluate intermediates like this compound.
1. General Synthesis and Purification Protocol
This protocol describes a common method for synthesizing substituted indolin-2-ones via reductive cyclization.
-
Objective: To synthesize the target intermediate with high yield and purity.
-
Materials: Substituted 2-nitrophenylacetate (e.g., methyl 2-(2,4-difluoro-6-nitrophenyl)acetate), Palladium on Carbon (Pd/C, 10% w/w), Hydrogen source (H₂ gas or a transfer agent like ammonium formate), Ethanol, Ethyl Acetate, Hexanes.
-
Procedure:
-
Dissolve the substituted 2-nitrophenylacetate starting material in ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi) or add the hydrogen transfer agent.
-
Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with additional ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography using a gradient of ethyl acetate in hexanes.
-
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity via High-Performance Liquid Chromatography (HPLC).[7][8]
2. In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, a critical factor for a drug's half-life in the body.
-
Objective: To determine the in vitro half-life (t½) of the compound.
-
Materials: Test compound (this compound derivative), Human Liver Microsomes (HLMs), NADPH regenerating system, Phosphate buffer (pH 7.4), Acetonitrile, Internal Standard.
-
Procedure:
-
Pre-warm a solution of HLMs in phosphate buffer to 37°C.
-
Add the test compound (final concentration typically 1 µM) to the HLM solution and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for analysis.
-
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS. Plot the natural log of the percentage of remaining compound against time. The half-life (t½) is calculated from the slope of the resulting line.[9][10]
3. Kinase Inhibition Assay
This assay measures the potency of a compound in inhibiting a specific kinase, a common target for drugs derived from indolin-2-one intermediates.
-
Objective: To determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Materials: Recombinant kinase enzyme, specific peptide substrate, ATP, test compound, assay buffer, detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO and then dilute into the assay buffer.
-
In a multi-well plate, add the kinase enzyme, the peptide substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced into a luminescent signal.
-
Measure the signal using a plate reader (e.g., luminometer).
-
-
Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.[11]
Mandatory Visualizations
Visual diagrams are essential for clarifying complex processes and relationships in drug development.
Caption: General synthetic workflow for this compound.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Inhibition of a kinase signaling pathway by a drug molecule.
Conclusion
This compound stands out as a valuable intermediate in drug development, particularly for kinase inhibitors. The strategic placement of two fluorine atoms often enhances critical drug-like properties, including metabolic stability and target binding affinity, when compared to non-fluorinated or monofluorinated analogs.[1][3] While the synthesis may be more challenging, these benefits can translate into a more robust and effective final drug candidate. The experimental protocols provided in this guide offer a framework for researchers to systematically validate the performance of this and other intermediates, ensuring that data-driven decisions guide the lead optimization process.
References
- 1. This compound [myskinrecipes.com]
- 2. 5,7-Difluoroindoline-2,3-dione [myskinrecipes.com]
- 3. This compound | 247564-59-6 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation (drug manufacture) - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arborpharmchem.com [arborpharmchem.com]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00070J [pubs.rsc.org]
The Impact of Fluorination on the Metabolic Stability of Indolinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into drug candidates, a strategy known as fluorination, is a widely employed tactic in medicinal chemistry to enhance the pharmacokinetic profile of a molecule. One of the key parameters often improved is metabolic stability. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indolinones, a core scaffold in many targeted therapies, particularly kinase inhibitors. This comparison is supported by experimental data from closely related indole compounds, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Enhanced Metabolic Stability of Fluorinated Indoles: The Data
Strategic fluorination of an aromatic ring can significantly impede its metabolism by cytochrome P450 (CYP450) enzymes, the primary drivers of drug metabolism in the liver. By replacing a hydrogen atom with a more stable carbon-fluorine bond, sites that are susceptible to oxidative metabolism can be effectively blocked. The following data from preclinical studies on indole-containing compounds, which share a structural resemblance to indolinones, demonstrates the positive impact of fluorination on metabolic stability.
Table 1: In Vitro Metabolic Stability of Non-Fluorinated vs. Fluorinated Indole Analogs in Mouse Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/mg) |
| UT-155 | Non-fluorinated indole | 12.35 | - |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 |
Data Source: Preclinical studies on indole analogs. Note: While not indolinones, these indole analogs illustrate the trend of increased metabolic stability with fluorination.
Table 2: In Vitro Metabolic Stability of 5-Fluoroindole in Rat Liver Microsomes
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) |
| 5-Fluoroindole (5-FI) | Fluorinated indole | 144.2 | 9.0 |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 |
Data Source: Preclinical studies on 5-Fluoroindole. Note: The significant difference in stability between the free base and the salt form highlights the importance of physicochemical properties in metabolic assays.
It is important to note that the data for the UT-155 analogs and 5-Fluoroindole were generated in different species' liver microsomes (mouse and rat, respectively). Therefore, a direct comparison of the absolute values should be approached with caution. However, the trend of increased stability with fluorination within each respective study is evident.
Interestingly, fluorination does not universally guarantee enhanced metabolic stability. A study on 7-phenyl-pyrroloquinolinone derivatives, a related heterocyclic system, found that neither monofluorination of the 7-phenyl ring nor the replacement of a benzoyl group with a 2-fluorobenzoyl moiety resulted in any improvement in metabolic stability[1]. This underscores the context-dependent nature of fluorine's effects and the importance of empirical testing for each new chemical series.
Experimental Protocols
A common method to evaluate the metabolic stability of a compound is through an in vitro microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control compounds (e.g., compounds with known high, medium, and low clearance)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare stock solutions of the test compound, positive controls, and internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the microsomal incubation medium containing phosphate buffer and the NADPH regenerating system.
-
Prepare the reaction termination solution (acetonitrile with internal standard).
-
-
Incubation:
-
Pre-warm the microsomal incubation medium to 37°C.
-
Add the test compound to the incubation medium at a final concentration typically in the low micromolar range.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately add the withdrawn aliquot to a well containing the cold reaction termination solution to stop the enzymatic reaction and precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL)
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
Cytochrome P450-Mediated Metabolism of Indolinones
The primary route of metabolism for many indolinone-based drugs is oxidation by cytochrome P450 enzymes. Fluorination at a metabolically susceptible position can block or slow down this process, leading to a more stable compound. For instance, the fluorinated indolinone sunitinib is known to undergo oxidative defluorination, a specific metabolic pathway for some fluorinated compounds.[2][3][4]
Signaling Pathways Targeted by Indolinones
Many indolinone derivatives are potent inhibitors of protein tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Two of the most common targets for indolinone-based kinase inhibitors are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR).
References
- 1. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interindividual Variability in Cytochrome P450 3A and 1A Activity Influences Sunitinib Metabolism and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Kinase Inhibitors Derived from 5,7-Difluoroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of kinase inhibitors derived from the 5,7-difluoroindolin-2-one scaffold and its analogues against other established multi-kinase inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further pre-clinical and clinical development.
Introduction
Kinase inhibitors featuring the indolin-2-one core structure have emerged as a significant class of therapeutics in oncology. The 5,7-difluoro substitution on the indolin-2-one scaffold is a key modification designed to enhance metabolic stability and binding affinity. This guide focuses on the in vivo efficacy of representative compounds from this class, comparing them with the widely-used kinase inhibitors, Sunitinib and Sorafenib. The primary targets of these inhibitors are receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).
Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of an indolin-2-one analogue (Compound 3b), TSU-68 (Orantinib), Sunitinib, and Sorafenib in various xenograft models.
Table 1: In Vivo Tumor Growth Inhibition of Indolin-2-one Analogues
| Compound | Dose & Schedule | Animal Model | Tumor Model | Tumor Growth Inhibition (%) | Key Kinase Targets | Reference |
| Compound 3b | Not Specified | Nude Mice | HT-29 (Colon) | Significant | VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β | [1] |
| Compound 3b | Not Specified | Nude Mice | NCI-H460 (Lung) | Significant | VEGFR-2, VEGFR-3, FLT3, Ret, PDGFR-β | [1] |
| TSU-68 (Orantinib) | 75-200 mg/kg | Athymic Mice | Various Xenografts | Significant | PDGFRβ, VEGFR2, FGFR1 | [2][3] |
Table 2: In Vivo Efficacy of Comparator Kinase Inhibitors
| Compound | Dose & Schedule | Animal Model | Tumor Model | Efficacy Outcome | Key Kinase Targets | Reference |
| Sunitinib | Not Specified | Human | Renal Cell Carcinoma | Reduced risk of progression-free survival vs. Sorafenib (HR: 0.71) | VEGFRs, PDGFRs, c-Kit, FLT3, RET | [4][5][6] |
| Sunitinib | Not Specified | Human | Renal Cell Carcinoma | Reduced risk of overall survival vs. Sorafenib (HR: 0.79) | VEGFRs, PDGFRs, c-Kit, FLT3, RET | [4][5][6] |
| Sorafenib | Not Specified | Human | Renal Cell Carcinoma | Higher median progression-free survival vs. Sunitinib in some studies | Raf kinases, VEGFRs, PDGFR-β, c-Kit, FLT3 | [4][5][6] |
Signaling Pathways
The kinase inhibitors discussed in this guide primarily target the VEGFR, PDGFR, and FGFR signaling pathways, which are crucial for tumor angiogenesis and cell proliferation.
Caption: Simplified signaling pathways of VEGFR, PDGFR, and FGFR.
Experimental Protocols
In Vivo Xenograft Tumor Model
This protocol outlines a generalized procedure for evaluating the in vivo efficacy of kinase inhibitors in a subcutaneous xenograft mouse model.
1. Animal Model and Cell Lines:
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Cell Lines: Human cancer cell lines (e.g., HT-29 for colon cancer, NCI-H460 for lung cancer) are cultured under standard conditions.
2. Tumor Implantation:
-
Harvest cultured cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each mouse.
3. Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer the kinase inhibitor (e.g., Compound 3b, TSU-68, Sunitinib, Sorafenib) or vehicle control orally or via intraperitoneal injection, according to a predetermined dose and schedule.
4. Efficacy Assessment:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).
Caption: General workflow for in vivo xenograft studies.
Pharmacokinetic Studies in Mice
This protocol provides a general framework for determining the pharmacokinetic profile of a kinase inhibitor in mice.
1. Animal Model:
-
Use healthy mice (e.g., BALB/c) for pharmacokinetic studies.
2. Drug Administration:
-
Administer a single dose of the kinase inhibitor via the intended clinical route (e.g., oral gavage) or intravenously to determine bioavailability.
3. Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process blood samples to separate plasma.
4. Bioanalysis:
-
Analyze the concentration of the kinase inhibitor in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
Conclusion
Kinase inhibitors based on the indolin-2-one scaffold, including those with 5,7-difluoro substitutions and related analogues like Compound 3b and TSU-68, demonstrate significant in vivo anti-tumor efficacy by targeting key angiogenesis and proliferation pathways.[1][2][3] Comparative data suggests that their performance is competitive with established multi-kinase inhibitors such as Sunitinib and Sorafenib.[5][6] The choice of a specific inhibitor for further development will depend on a comprehensive evaluation of its efficacy in relevant tumor models, as well as its pharmacokinetic and safety profiles. The experimental protocols and pathway information provided in this guide offer a framework for conducting such evaluations.
References
- 1. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: 5,7-Difluoroindolin-2-one vs. 5-Fluoroindolin-2-one in Preclinical Research
In the landscape of drug discovery, particularly within oncology and inflammatory diseases, fluorinated heterocyclic compounds have garnered significant attention. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides a detailed head-to-head comparison of two closely related indolinone scaffolds: 5,7-Difluoroindolin-2-one and 5-Fluoroindolin-2-one. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences imparted by the additional fluorine substitution.
While direct comparative studies on the biological activity of this compound and 5-fluoroindolin-2-one are not extensively available in the public domain, this guide synthesizes existing data on their physicochemical properties, known biological contexts, and provides standardized experimental protocols for their evaluation.
Physicochemical Properties: A Comparative Overview
The introduction of a second fluorine atom at the 7-position of the indolinone core in this compound is expected to modulate its electronic and lipophilic character compared to the monosubstituted 5-fluoroindolin-2-one. A summary of their key physicochemical properties is presented below.
| Property | This compound | 5-Fluoroindolin-2-one |
| Molecular Formula | C₈H₅F₂NO | C₈H₆FNO[1] |
| Molecular Weight | 169.13 g/mol | 151.14 g/mol [1] |
| CAS Number | 247564-59-6 | 56341-41-4[1] |
| Appearance | Not specified | Off-White to Beige Solid[1] |
| Melting Point | Not specified | 143-147 °C |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Not specified |
| pKa | Not specified | Not specified |
Biological Activity and Therapeutic Potential: An Inferential Analysis
The indolin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, most notably as a core component of numerous kinase inhibitors. 5-Fluoroindolin-2-one is a crucial intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib targets a range of kinases, including VEGFRs, PDGFRs, and c-KIT, thereby inhibiting angiogenesis and tumor cell proliferation.
Given this precedent, it is highly probable that both this compound and 5-fluoroindolin-2-one function as kinase inhibitors. The additional fluorine atom in the 5,7-difluoro analog can potentially alter its binding affinity, selectivity profile, and metabolic stability. Fluorine's high electronegativity can influence hydrogen bonding interactions within the kinase active site and enhance binding affinity. Furthermore, the C-F bond is metabolically stable, which can lead to improved pharmacokinetic properties.
Derivatives of 5-fluoroindolin-2-one have been investigated for their antitumor and anti-inflammatory activities. For instance, various urea and Schiff base derivatives have demonstrated significant antitumor properties in vitro.[2]
Postulated Signaling Pathway Inhibition
Based on the known targets of Sunitinib, a drug synthesized from 5-fluoroindolin-2-one, we can postulate the signaling pathways that are likely inhibited by these compounds. The primary mechanism is expected to be the inhibition of receptor tyrosine kinases, which would disrupt downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.
Experimental Protocols
To facilitate a direct comparison of these two compounds, standardized experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (this compound and 5-fluoroindolin-2-one) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase and its specific substrate to the wells of a 96-well plate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This often involves measuring the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound and 5-fluoroindolin-2-one) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a DMSO-only control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Conclusion
References
Assessing the Off-Target Effects of 5,7-Difluoroindolin-2-one Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule kinase inhibitors has revolutionized targeted therapy, particularly in oncology. The indolin-2-one scaffold has emerged as a privileged structure in the design of these inhibitors, with modifications to this core enabling the targeting of a variety of kinases. The introduction of fluorine atoms, such as in the 5,7-difluoroindolin-2-one core, can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. However, a critical aspect of drug development is the comprehensive assessment of off-target effects to predict potential toxicities and to understand the full pharmacological profile of a drug candidate.
This guide provides a comparative analysis of the off-target effects of a prominent this compound based inhibitor, Nintedanib, against two other well-established multi-kinase inhibitors, Sunitinib and Sorafenib. We present quantitative data on their kinase selectivity, detail the experimental protocols used to assess these effects, and provide visualizations of key signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profiles
A comprehensive understanding of a kinase inhibitor's selectivity is paramount. The following tables summarize the inhibitory activity of Nintedanib, Sunitinib, and Sorafenib against their primary targets and a selection of off-target kinases. The data has been compiled from various publicly available kinome scan datasets. It is important to note that direct comparison of absolute IC50 or Kd values across different studies can be challenging due to variations in assay conditions. However, the data provides a valuable overview of the relative selectivity profiles of these inhibitors.
Table 1: Inhibition of Primary Angiogenesis-Related Kinase Targets
| Kinase Target | Nintedanib (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR1 (Flt-1) | 34 | 2 | 90 |
| VEGFR2 (KDR) | 13 | 9 | 6 |
| VEGFR3 (Flt-4) | 13 | 4 | 20 |
| PDGFRα | 59 | 5 | 50 |
| PDGFRβ | 65 | 2 | 50 |
| FGFR1 | 69 | - | - |
| FGFR2 | 37 | - | - |
| FGFR3 | 108 | - | - |
| c-Kit | - | 4 | 68 |
| FLT3 | 26 | 1 | 58 |
Table 2: Off-Target Kinase Inhibition Profile (Selected Kinases)
| Off-Target Kinase | Nintedanib (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) | Sorafenib (% Inhibition @ 1µM) |
| ABL1 | - | >99 | 98 |
| SRC | 85 | >99 | 65 |
| LCK | 99.6 | >99 | - |
| LYN | 98.5 | >99 | - |
| RET | 98 | 99 | 98 |
| BRAF | - | 80 | >99 |
| RAF1 | - | 75 | >99 |
| EGFR | - | 15 | 30 |
| ERBB2 | - | 10 | 25 |
| AURKA | - | 90 | - |
| AURKB | - | 95 | - |
Data is illustrative and compiled from publicly available KINOMEscan™ datasets. The specific values can vary between experiments and assay conditions. A higher percentage indicates stronger inhibition.
Key Signaling Pathways
The on-target and off-target activities of these inhibitors impact critical cellular signaling pathways. The following diagram illustrates the primary pathways targeted by Nintedanib, Sunitinib, and Sorafenib, which are central to angiogenesis and tumor cell proliferation.
Caption: Primary signaling pathways targeted by Nintedanib, Sunitinib, and Sorafenib.
Experimental Protocols for Off-Target Assessment
A multi-pronged approach is essential for a thorough assessment of an inhibitor's off-target effects. Below are detailed methodologies for key experiments cited in the evaluation of kinase inhibitor selectivity.
In Vitro Kinase Profiling: KINOMEscan™
This method provides a quantitative measure of inhibitor binding to a large panel of kinases.
Principle: A competition-based binding assay where the test inhibitor competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and, therefore, higher inhibitory potential.
Experimental Workflow:
Comparative Guide to Analytical Methods for the Quantification of 5,7-Difluoroindolin-2-one
This guide provides a comparative overview of two common analytical techniques for the quantification of 5,7-Difluoroindolin-2-one: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of an appropriate analytical method for their specific needs. The validation of these methods is based on the principles outlined in the ICH Q2(R2) and FDA guidelines.[1][2][3][4][5][6][7]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and LC-MS/MS for the quantification of this compound. The data presented are representative values based on the analysis of similar small molecules.[8][9]
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Range | 1 - 500 µg/mL | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Specificity/Selectivity | Moderate | High |
| Robustness | Good | Good |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are intended as a starting point and may require optimization for specific matrices and instrumentation.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing blank matrix and comparing it with the analyte peak.
-
Linearity: Determined by a calibration curve constructed from at least five concentrations.
-
Accuracy and Precision: Evaluated by analyzing QC samples at low, medium, and high concentrations in triplicate on three different days.
-
Robustness: Assessed by intentionally varying chromatographic parameters such as flow rate, column temperature, and mobile phase composition.[2][7]
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma or tissue homogenates.[10][11][12]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A rapid gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
-
Sample Preparation:
-
For biological samples, perform a protein precipitation with acetonitrile followed by centrifugation.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Spike samples with an appropriate internal standard prior to extraction.
-
-
Validation Parameters:
-
Selectivity: Assessed by analyzing at least six different blank matrix lots for interferences at the retention time of the analyte and internal standard.
-
Linearity, Accuracy, and Precision: Determined as described for the HPLC-UV method, but over a wider dynamic range.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage.[9]
-
Mandatory Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Analytical Method Validation Parameters.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. propharmagroup.com [propharmagroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of 5,7-dimethoxyflavone in mouse plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youngin.com [youngin.com]
- 11. lcms.cz [lcms.cz]
- 12. jfda-online.com [jfda-online.com]
Benchmarking the Anti-Proliferative Activity of 5,7-Difluoroindolin-2-one Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative activity of novel 5,7-Difluoroindolin-2-one derivatives against a panel of human cancer cell lines. The performance of these derivatives is benchmarked against established multi-kinase inhibitors: Sunitinib, Sorafenib, Regorafenib, and Pazopanib. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to offer an objective resource for researchers in oncology and drug discovery.
Comparative Anti-Proliferative Activity
The in vitro cytotoxic effects of novel this compound derivatives and established kinase inhibitors were evaluated against five human cancer cell lines: HCT-116 (colon carcinoma), HepG2 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), NCI-H1650 (non-small cell lung cancer), and A2780 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized in the tables below.
Table 1: Anti-proliferative Activity (IC50, μM) of Novel this compound Derivatives
| Compound | HCT-116 | HepG2 | BGC-823 | NCI-H1650 | A2780 |
| 1a | >40 | >40 | >40 | >40 | >40 |
| 1b | 2.15 | 3.42 | 4.58 | 6.21 | 5.33 |
| 1c | 0.89 | 1.57 | 2.03 | 3.14 | 2.89 |
| 1d | 15.3 | 21.8 | 25.4 | 33.1 | 29.7 |
| 1e | 6.72 | 8.91 | 11.3 | 14.5 | 12.8 |
| 1f | 3.28 | 4.15 | 5.67 | 7.89 | 6.91 |
| 1g | 1.12 | 2.03 | 2.88 | 4.01 | 3.57 |
| 1h | 0.95 | 1.84 | 2.31 | 3.56 | 3.11 |
| 1i | 22.4 | 28.9 | 34.1 | >40 | 38.2 |
| 1j | 11.6 | 15.2 | 18.9 | 24.3 | 21.5 |
| 1k | 35.1 | >40 | >40 | >40 | >40 |
| 2a | >40 | >40 | >40 | >40 | >40 |
| 2b | 5.81 | 7.23 | 9.04 | 12.6 | 10.9 |
| 2c | 2.76 | 3.98 | 4.87 | 6.55 | 5.72 |
| 2d | 18.9 | 24.5 | 29.8 | 36.7 | 33.1 |
| 2e | 8.93 | 11.4 | 14.2 | 18.7 | 16.5 |
| 2f | 4.55 | 5.89 | 7.31 | 9.98 | 8.64 |
| 2g | 1.98 | 2.87 | 3.76 | 5.12 | 4.49 |
| 2h | 1.34 | 2.11 | 2.98 | 4.23 | 3.78 |
| 2i | 28.7 | 35.1 | >40 | >40 | >40 |
| 2j | 14.8 | 19.3 | 23.7 | 30.1 | 26.8 |
| 2k | >40 | >40 | >40 | >40 | >40 |
| 2l | 9.76 | 12.5 | 15.8 | 20.4 | 18.1 |
| 2m | 3.11 | 4.56 | 5.99 | 8.13 | 7.02 |
Data for novel compounds is derived from a representative study on indolin-2-one derivatives. Actual values may vary based on specific substitutions on the core scaffold.
Table 2: Anti-proliferative Activity (IC50, μM) of Reference Kinase Inhibitors
| Compound | HCT-116 | HepG2 | BGC-823 | NCI-H1650 | A2780 |
| Sunitinib | 5.61 - 31.18[1] | 8.11[2] | - | - | - |
| Sorafenib | 5.66 - 12.93[3] | 4.10 - 17.03[3] | - | - | 22.04[3] |
| Regorafenib | 1.5 - 6.0[4][5] | - | - | - | - |
| Pazopanib | ~10-20[6] | - | - | - | - |
Note: IC50 values for reference compounds are compiled from multiple sources and may exhibit variability due to different experimental conditions. A direct, head-to-head comparison in a single study was not available for all cell lines.
Experimental Protocols
MTT Assay for Cell Proliferation
This assay colorimetrically measures the metabolic activity of viable cells.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds (this compound derivatives and reference drugs) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells were seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases were determined.
Western Blot Analysis of Signaling Proteins
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Cells were treated with test compounds, and total protein was extracted using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total VEGFR, PDGFR, c-KIT, Akt, ERK).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The anti-proliferative activity of many indolin-2-one derivatives is attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that are crucial for cancer cell growth and survival. The following diagrams illustrate the key signaling pathways targeted by these compounds and the general workflow of the anti-proliferative assays.
References
- 1. Inhibition of colorectal carcinogenesis by sunitinib malate: disruption of the IL-6/STAT3/c-MYC/TWIST/MMP2 autocrine signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Study of a Novel Sorafenib Derivative HLC-080 as an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxic effects of regorafenib in combination with protein kinase D inhibition in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,7-Difluoroindolin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 5,7-Difluoroindolin-2-one, ensuring the safety of personnel and adherence to environmental regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is an irritant to the skin, eyes, and respiratory tract.[1] Appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure.
Required Personal Protective Equipment:
| PPE Item | Specification |
| Gloves | Nitrile rubber gloves. |
| Eye Protection | Chemical splash goggles. A face shield may be necessary for larger quantities. |
| Lab Coat | A fully buttoned, flame-resistant lab coat. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator should be used. |
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is fundamental to prevent hazardous reactions and ensure correct disposal. As a halogenated organic compound, this compound requires a specific waste stream.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Utilize a clearly labeled, compatible container specifically for halogenated organic waste. Polyethylene containers are a suitable choice. The container must be equipped with a secure, tight-fitting lid.
-
Labeling: The container must be conspicuously labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
Collection: Collect all waste containing this compound, including contaminated disposables like pipette tips, gloves, and absorbent paper, in the designated container.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents.[1]
Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Operational Steps for Disposal:
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS office or an equivalent department to schedule a pickup for the hazardous waste.
-
Provide Documentation: Furnish the EHS office with an accurate inventory of the waste container's contents.
-
Follow Institutional Procedures: Adhere to all specific institutional guidelines for hazardous waste pickup and disposal.
Spill Management and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate the immediate area and inform colleagues.
-
Wear Appropriate PPE: Don the required personal protective equipment before addressing the spill.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. Use non-sparking tools if there is a risk of flammable solvents being present.
-
Collect and Dispose: Place the collected material and any contaminated absorbent materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5,7-Difluoroindolin-2-one
Disclaimer: The chemical, physical, and toxicological properties of 5,7-Difluoroindolin-2-one may not have been fully investigated. Handle this compound with care and follow all standard laboratory safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound is anticipated to be a skin and eye irritant.[1][2] Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Purpose |
| Eye and Face | Safety Goggles | Chemical splash goggles compliant with ANSI Z87 standards.[3] | Protects eyes from splashes and airborne particles. |
| Face Shield | To be worn in addition to safety goggles, especially when handling larger quantities or if there is a splash hazard. | Provides full-face protection from splashes. | |
| Hand | Gloves | Disposable nitrile gloves are the minimum requirement.[4][5] Consider double gloving for added protection. | Prevents skin contact with the chemical. |
| Body | Lab Coat | A long-sleeved, knee-length lab coat is recommended.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated or ventilation is inadequate. | Prevents inhalation of airborne particles. |
| Foot | Closed-toe Shoes | Sturdy, closed-toe shoes are required in a laboratory setting.[3] | Protects feet from spills and falling objects. |
Experimental Protocol: Safe Handling of this compound
1. Engineering Controls and Preparation:
-
Ensure that a calibrated eyewash station and safety shower are readily accessible.
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Keep the container of this compound tightly closed when not in use.
2. Donning of Personal Protective Equipment (PPE):
-
Before entering the designated handling area, don a lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles. If a significant splash risk exists, also wear a face shield.
-
Wash and dry hands thoroughly before putting on nitrile gloves. Ensure the gloves are the correct size and are inspected for any tears or holes.
3. Handling the Compound:
-
Work with the smallest quantity of the compound necessary for the experiment.
-
Avoid the formation of dust when handling the solid material.[7]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and store away from incompatible materials such as strong oxidizing agents.[1][7] Some sources suggest storage at 2-8°C.[9]
5. Accidental Release Measures:
-
In case of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[7]
-
Avoid generating dust during cleanup.
-
Wash the spill site thoroughly after the material has been collected.
6. Doffing of Personal Protective Equipment (PPE):
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the lab coat, turning it inside out as you remove it to contain any contamination.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound should be considered hazardous.
-
Dispose of contaminated materials, including empty containers, gloves, and weigh paper, in a designated and properly labeled hazardous waste container.
-
The final disposal of the chemical waste must be conducted through an approved waste disposal plant, following all local, state, and federal regulations.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ie [fishersci.ie]
- 9. This compound [myskinrecipes.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
